Bimokalner
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2243284-19-5 |
|---|---|
Molecular Formula |
C15H18F5NOS |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1S,2S,4R)-N-[[3-(pentafluoro-λ6-sulfanyl)phenyl]methyl]bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C15H18F5NOS/c16-23(17,18,19,20)13-3-1-2-11(7-13)9-21-15(22)14-8-10-4-5-12(14)6-10/h1-3,7,10,12,14H,4-6,8-9H2,(H,21,22)/t10-,12+,14+/m1/s1 |
InChI Key |
KTTBVFVRXDRSSP-OSMZGAPFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bimokalner (ACOU085)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimokalner (also known as ACOU085) is a first-in-class, small-molecule drug candidate under investigation for its otoprotective properties, particularly in the prevention of cisplatin-induced hearing loss.[1][2][3][4] Developed by Acousia Therapeutics, this compound is a potent activator of the voltage-gated potassium channel Kv7.4, which is encoded by the KCNQ4 gene.[3][4] This channel is crucial for the proper functioning of cochlear outer hair cells (OHCs).[4][5] The mechanism of action of this compound centers on the modulation of this ion channel, leading to a dual effect of acute functional enhancement of OHCs and their sustained protection from ototoxic agents.[6] This guide provides a detailed overview of the molecular mechanism, supporting preclinical evidence, and methodologies relevant to the study of this compound and similar compounds.
Core Mechanism of Action: Kv7.4 (KCNQ4) Channel Activation
This compound's primary molecular target is the Kv7.4 potassium channel, a key regulator of auditory function in the inner ear.[4][7] These channels are predominantly expressed at the basal membrane of outer hair cells (OHCs) and are also found in inner hair cells (IHCs) and spiral ganglion neurons.[8][9]
The activation of Kv7.4 channels by this compound leads to an increase in potassium ion (K+) efflux from the OHCs.[10] This augmented K+ current helps to maintain the negative resting membrane potential of these cells and facilitates their rapid repolarization following stimulation.[5][11] By stabilizing the membrane potential, this compound is thought to counteract the cellular stress and dysfunction induced by ototoxic insults like cisplatin (B142131).
Signaling Pathway
The activation of Kv7.4 channels by this compound initiates a signaling cascade that promotes OHC survival and function in the presence of ototoxic agents. The proposed pathway involves the restoration of ionic homeostasis, which is disrupted by cisplatin. Cisplatin is known to induce the formation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. By maintaining a stable electrochemical gradient, this compound may help to mitigate these downstream effects.
Quantitative Data
While specific EC50 values for this compound are not publicly available, it has been described as a novel small-molecule agonist of the Kv7.4 channel with higher potency than the known Kv7.2/7.4 activator, ML-213, in the nanomolar range.[12] The table below includes the reported EC50 values for ML-213 to provide a benchmark for the expected potency of this compound.
| Compound | Target | EC50 (nM) | Assay Type | Reference |
| ML-213 | KCNQ2 (Kv7.2) | 230 | Electrophysiology | [Probe Reports from the NIH Molecular Libraries Program] |
| KCNQ4 (Kv7.4) | 510 | Electrophysiology | [Probe Reports from the NIH Molecular Libraries Program] | |
| This compound (ACOU085) | KCNQ4 (Kv7.4) | Not Disclosed (Potency > ML-213 in the nanomolar range) | Not Disclosed | [A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly released. However, based on standard methodologies for assessing otoprotective agents against cisplatin-induced toxicity, a representative experimental workflow is described below.
In Vitro Otoprotection Assay
This protocol describes a general method for evaluating the protective effects of a compound like this compound on an auditory cell line exposed to cisplatin.
-
Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are a commonly used murine auditory cell line.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 33°C under 10% CO2.
-
Experimental Procedure:
-
Seed HEI-OC1 cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Introduce cisplatin at a concentration known to induce significant cell death (e.g., 20-30 µM) for a further incubation period (e.g., 48 hours).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying markers of apoptosis (e.g., caspase-3 activity).
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the concentration of this compound that provides 50% protection (EC50) against cisplatin-induced cytotoxicity.
In Vivo Otoprotection Studies
Animal models are essential for evaluating the efficacy of otoprotective agents in a physiological context.
-
Animal Model: Mouse strains such as CBA/CaJ are often used as they exhibit good hearing characteristics.
-
Cisplatin Administration: A multi-cycle, low-dose administration of clinical-grade cisplatin is used to mimic human treatment protocols and induce hearing loss without causing significant mortality.[13] For example, 3 mg/kg of cisplatin administered over three cycles.[13]
-
This compound Administration: this compound is formulated in a slow-release hydrogel for transtympanic injection into the middle ear.[4][14] This local delivery method aims to maximize drug concentration in the inner ear while minimizing systemic exposure.[15]
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) is used to measure hearing thresholds at various frequencies before and after cisplatin and this compound treatment.
-
Histological Analysis: After the final ABR measurements, cochleae are harvested for histological examination. Hair cell survival is assessed by immunostaining for markers such as myosin-7a.[13]
-
Data Analysis: Compare ABR threshold shifts and hair cell counts between animals treated with cisplatin and this compound versus those treated with cisplatin and a placebo.
Clinical Development
This compound (ACOU085) is currently being evaluated in the PROHEAR Phase 2a clinical trial.[1][4] This is a placebo-controlled, randomized, double-blind, split-body study investigating the otoprotective efficacy of this compound in testicular cancer patients undergoing high-dose cisplatin-based chemotherapy.[1][4] In this trial, each patient serves as their own control, receiving a transtympanic injection of ACOU085 in one ear and a placebo in the contralateral ear prior to each chemotherapy cycle.[1]
Conclusion
This compound represents a targeted therapeutic approach for the prevention of cisplatin-induced hearing loss. Its mechanism of action, centered on the activation of the Kv7.4 potassium channel in cochlear outer hair cells, is well-grounded in the understanding of auditory physiology. While detailed preclinical data remains proprietary, the available information, combined with data from similar Kv7.4 activators, strongly supports its otoprotective potential. The ongoing clinical trials will be crucial in determining the clinical utility of this promising drug candidate.
References
- 1. Hearing loss company Acousia announces first patient enrolled in its Phase 2 PROHEAR-Study | Acousia Therapeutics GmbH [via.ritzau.dk]
- 2. Current Strategies to Combat Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 5. Activation of KCNQ4 as a Therapeutic Strategy to Treat Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acousia Therapeutics to present its first-in-class hearing loss treatment program with ACOU085 at the 2nd Inner Ear Therapeutics Summit in Boston › Acousia Therapeutics GmbH [acousia.com]
- 7. hearingreview.com [hearingreview.com]
- 8. Differential Expression of KCNQ4 in Inner Hair Cells and Sensory Neurons Is the Basis of Progressive High-Frequency Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Paving the way for better ototoxicity assessments in cisplatin therapy using more reliable animal models [frontiersin.org]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. mdpi.com [mdpi.com]
Preclinical Profile of Bimokalner (ACOU085): A Novel Otoprotective Agent for Cisplatin-Induced Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bimokalner (ACOU085) is a first-in-class, small-molecule Kv7.4 potassium channel activator under development by Acousia Therapeutics for the prevention of cisplatin-induced hearing loss (CIHL). Cisplatin (B142131), a cornerstone of chemotherapy for various cancers, is frequently associated with severe and irreversible ototoxicity, leading to significant quality of life impairments for cancer survivors.[1] this compound aims to address this unmet medical need by protecting the vulnerable sensory outer hair cells (OHCs) of the inner ear from cisplatin-induced damage.[2][3] Preclinical studies in established animal models of ototoxicity have demonstrated the promising otoprotective potential of this compound, supporting its advancement into clinical trials. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, pharmacokinetic profile, and findings from key preclinical efficacy studies.
Introduction to this compound (ACOU085)
This compound is an investigational drug being developed as a localized therapy to prevent hearing loss in cancer patients undergoing cisplatin-based chemotherapy.[4][5] It is formulated as a thermosensitive, slow-release hydrogel for transtympanic injection, allowing for direct administration to the middle ear and subsequent diffusion into the cochlea.[2][6][7] This targeted delivery approach is designed to maximize local drug concentrations in the inner ear while minimizing systemic exposure and potential side effects.
Mechanism of Action: Kv7.4 Channel Activation
The primary target of this compound is the Kv7.4 potassium channel, which is encoded by the KCNQ4 gene and is strongly expressed in the sensory outer hair cells of the cochlea.[2][8] These channels play a crucial role in regulating the membrane potential and excitability of OHCs, which are essential for the amplification of sound.
Cisplatin-induced ototoxicity is understood to involve the generation of reactive oxygen species (ROS) within the inner ear, leading to oxidative stress, inflammation, and ultimately, apoptosis of OHCs.[5] By activating the Kv7.4 channels, this compound is hypothesized to counteract the detrimental effects of cisplatin through the following mechanisms:
-
Hyperpolarization of OHCs: Activation of Kv7.4 channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane. This makes the OHCs less excitable and may protect them from excitotoxicity.
-
Maintenance of Cellular Homeostasis: By modulating ion flow, this compound may help maintain the delicate electrochemical balance within the OHCs, making them more resilient to the cellular stress induced by cisplatin.
The signaling pathway for this compound's proposed mechanism of action is illustrated below.
Preclinical Pharmacology
Potency
This compound has been characterized as a potent agonist of the Kv7.4 channel, with activity in the nanomolar range.[9]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in senescence-accelerated mouse prone 8 (SAMP8) mice following a single transtympanic injection of a sustained-release formulation.[9]
Key Findings:
-
This compound readily diffuses from the middle ear into the cochlear perilymph and tissue in a dose-dependent manner.[9]
-
Following a single administration, drug levels in the cochlea remained above the nanomolar range, considered therapeutically relevant, for an estimated 7 to 14 days.[9]
Table 1: Pharmacokinetic Parameters of this compound in SAMP8 Mice
| Parameter | 0.6% w/v Formulation | 6.0% w/v Formulation |
| Administration Route | Transtympanic Injection | Transtympanic Injection |
| Sampling Timepoints | 6 hours, 7, 14, 21, 28 days | 6 hours, 7, 14, 21, 28 days |
| Cochlear Concentrations | Achieved levels well above the nanomolar range | Achieved levels well above the nanomolar range |
| Therapeutic Window | Estimated 7-14 days | Estimated 7-14 days |
| (Data summarized from a study in SAMP8 mice)[9] |
Preclinical Efficacy Studies
This compound has been evaluated in preclinical models of both age-related and cisplatin-induced hearing loss.
Age-Related Hearing Loss Model (SAMP8 Mice)
In a proof-of-concept study using the SAMP8 mouse model, which exhibits progressive, age-related hearing loss, repeated unilateral transtympanic administrations of this compound were shown to significantly reduce age-related auditory brainstem response (ABR) threshold shifts compared to the vehicle-treated contralateral ear.[4] This functional improvement was supported by histological evidence of reduced OHC loss.[4]
Cisplatin-Induced Hearing Loss Model (Guinea Pig)
Preclinical pharmacology data for this compound in a guinea pig model of cisplatin-induced ototoxicity has been generated and presented at scientific conferences.[6][10] These studies have reportedly demonstrated the potential of this compound treatment to prevent chemotherapy-induced hearing loss and outer hair cell apoptosis.[6][10]
Table 2: Summary of Preclinical Efficacy Data for this compound
| Animal Model | Condition | Key Findings |
| SAMP8 Mouse | Age-Related Hearing Loss | - Significantly reduced ABR threshold shifts- Reduced outer hair cell loss |
| Guinea Pig | Cisplatin-Induced Hearing Loss | - Potential to reduce cisplatin-induced hearing loss- Potential to preserve outer hair cells from ototoxicity |
| (Specific quantitative data on the degree of hearing threshold shift reduction and outer hair cell preservation in the cisplatin-induced hearing loss model are not yet publicly available in detail but have been presented at scientific meetings.)[6][10] |
Experimental Protocols
Cisplatin-Induced Ototoxicity Model in Guinea Pigs (General Protocol)
While the specific protocol for the this compound studies has not been published in detail, a general and optimized protocol for establishing a cisplatin-induced hearing loss model in guinea pigs has been described and is likely similar to the methods used.[7][11][12]
Workflow:
-
Animal Model: Pigmented or unpigmented guinea pigs are used.[11][12]
-
Baseline Audiometry: Auditory brainstem response (ABR) thresholds are measured at various frequencies (e.g., 1-32 kHz) prior to cisplatin administration to establish a baseline.[11][12]
-
Cisplatin Administration: A single intravenous injection of cisplatin (e.g., 8 mg/kg) is administered under general anesthesia.[11][12]
-
Supportive Care: A comprehensive supportive care regimen is implemented to ensure animal well-being, which may include fluid administration, antiemetics, analgesics, and nutritional support.[11][12]
-
This compound Administration: Transtympanic injection of the this compound hydrogel formulation into the middle ear would be performed prior to or concurrently with cisplatin administration.
-
Follow-up Audiometry: ABR thresholds are re-evaluated at set time points (e.g., 5 days) after cisplatin treatment to determine the extent of hearing loss.[11][12]
-
Histological Analysis: Following the final ABR measurements, cochleae are harvested for histological examination to quantify outer hair cell survival.
Pharmacokinetic Study in SAMP8 Mice
Workflow:
-
Animal Model: Senescence-accelerated mouse prone 8 (SAMP8) mice are used.[9]
-
Drug Administration: A single transtympanic injection of the this compound hydrogel formulation (0.6% or 6.0% w/v) is administered into both ears.[9]
-
Sample Collection: At designated time points (6 hours, 7, 14, 21, and 28 days), cochlear perilymph and tissue are collected.[9]
-
Bioanalysis: The concentration of this compound in the collected samples is quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9]
Conclusion and Future Directions
The preclinical data for this compound (ACOU085) demonstrate a sound scientific rationale for its development as an otoprotective agent. Its specific mechanism of action, targeting the Kv7.4 channels in outer hair cells, combined with a targeted local delivery system, presents a promising strategy for mitigating the debilitating side effect of cisplatin-induced hearing loss. The positive findings in animal models of both age-related and cisplatin-induced hearing loss have paved the way for clinical investigation. This compound is currently being evaluated in a Phase 2 clinical trial (PROHEAR study) in testicular cancer patients receiving cisplatin chemotherapy.[2][10][13] The results of this and future studies will be critical in determining the clinical utility of this compound as the first-in-class otoprotective therapy for patients undergoing essential cancer treatment.
References
- 1. Cisplatin and Ototoxicity: The Hidden Impact of Hearing Loss — TCAF [testicularcancerawarenessfoundation.org]
- 2. acousia Therapeutics GmbH: Hearing loss company Acousia Therapeutics to present data for ACOU085 at ARO 2022 MidWinter Meeting February 5–9 | news aktuell GmbH [kommunikasjon.ntb.no]
- 3. Cisplatin-induced hearing loss: influence of the mode of drug administration in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hearing loss company Acousia Therapeutics to present data for ACOU085 at ARO 2022 MidWinter Meeting February 5–9 › Acousia Therapeutics GmbH [acousia.com]
- 5. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11-15 [prnewswire.com]
- 7. dsz-hno.hno.org [dsz-hno.hno.org]
- 8. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Me [europapress.es]
- 9. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11–15 › Acousia Therapeutics GmbH [acousia.com]
- 11. urologytimes.com [urologytimes.com]
- 12. Frontiers | Analysis of Pharmacokinetics in the Cochlea of the Inner Ear [frontiersin.org]
- 13. hearingreview.com [hearingreview.com]
The Discovery and Development of Bimokalner (ACOU085): A Novel Otoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimokalner (ACOU085) is a first-in-class, small-molecule Kv7.4 potassium channel activator in clinical development for the prevention of sensorineural hearing loss. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound for the prevention of cisplatin-induced hearing loss. Cisplatin (B142131), a cornerstone of chemotherapy for various cancers, is frequently associated with severe and permanent ototoxicity, representing a significant unmet medical need. This compound's targeted action on the outer hair cells of the cochlea offers a promising therapeutic strategy to mitigate this debilitating side effect. This document details the scientific rationale for targeting the Kv7.4 channel, summarizes key preclinical and clinical data, and outlines the experimental protocols utilized in its evaluation.
Introduction: The Challenge of Cisplatin-Induced Ototoxicity
Cisplatin is a highly effective chemotherapeutic agent used in the treatment of numerous solid tumors, including testicular, ovarian, and bladder cancers.[1] Despite its efficacy, cisplatin's use is often limited by severe, dose-dependent side effects, most notably ototoxicity.[2] Up to 80% of patients treated with cisplatin may experience clinically significant and permanent hearing loss.[1][2] This hearing loss is sensorineural in nature, resulting from irreversible damage to the sensory cells of the inner ear, primarily the outer hair cells (OHCs).[2][3] The loss of OHCs leads to a decrease in hearing sensitivity and frequency discrimination. Currently, there are no approved drugs for the prevention of cisplatin-induced hearing loss, creating a critical need for effective otoprotective therapies.
Discovery and Rationale: Targeting the Kv7.4 Potassium Channel
The discovery of this compound stemmed from research into the fundamental mechanisms of auditory function and hair cell survival. The voltage-gated potassium channel Kv7.4, encoded by the KCNQ4 gene, is a key regulator of OHC function and homeostasis.[4][5]
Key Roles of Kv7.4 in Outer Hair Cells:
-
Potassium Recycling: Kv7.4 channels are crucial for the efflux of potassium ions (K+) from OHCs, a critical step in maintaining the electrochemical gradients necessary for hearing.[4][6]
-
Membrane Potential Regulation: These channels help to establish and maintain the resting membrane potential of OHCs.[5]
-
Cellular Homeostasis and Survival: Proper Kv7.4 function is essential for OHC survival. Reduced activity of this channel is associated with various forms of hearing loss, including genetic, noise-induced, and age-related hearing loss.[4][5]
The hypothesis underlying the development of this compound is that enhancing the activity of Kv7.4 channels in OHCs can protect them from ototoxic insults like cisplatin. By activating these channels, this compound is proposed to stabilize OHC function and promote their resilience to damage.
Mechanism of Action of this compound
This compound is a potent and selective small-molecule activator of the Kv7.4 potassium channel. Its mechanism of action is centered on modulating the function of OHCs to confer protection against cisplatin-induced damage.
The proposed otoprotective signaling pathway of this compound is illustrated below:
Caption: this compound's activation of Kv7.4 channels in OHCs promotes their survival and protects against cisplatin-induced hearing loss.
Preclinical Development
This compound has undergone preclinical evaluation in various animal models to assess its pharmacokinetics, safety, and efficacy in preventing hearing loss.
Pharmacokinetic Studies
Pharmacokinetic studies were conducted to ensure that this compound, when administered via transtympanic injection, could reach the target site in the cochlea at therapeutically relevant concentrations.
Experimental Protocol: Pharmacokinetic Analysis in Mice
A study in a senescence-accelerated mouse prone 8 (SAMP8) model of age-related hearing loss included a pharmacokinetic analysis of ACOU085.[7]
-
Animal Model: SAMP8 mice.
-
Drug Formulation: ACOU085 was prepared in a proprietary, slow-release gel formulation at concentrations of 0.6% w/v and 6.0% w/v.[7]
-
Administration: A single transtympanic injection of the ACOU085 formulation was administered.[7]
-
Sample Collection: Cochlear perilymph and tissue were collected at various time points post-administration.
-
Analysis: Drug levels in the collected samples were quantified.
Results:
The study confirmed that ACOU085 readily diffused from the middle ear into the cochlea, achieving drug levels well above the nanomolar range.[7] The sustained-release formulation provided a therapeutically relevant exposure for an estimated 7 to 14 days.[7]
Table 1: Summary of Preclinical Pharmacokinetic Data for ACOU085
| Parameter | Result | Reference |
| Route of Administration | Transtympanic Injection | [7] |
| Formulation | Proprietary Slow-Release Gel | [7] |
| Cochlear Penetration | Confirmed | [7] |
| Therapeutic Exposure | Estimated 7-14 days | [7] |
Efficacy in an Animal Model of Age-Related Hearing Loss
While specific data from cisplatin-induced hearing loss models are not publicly available, a study in the SAMP8 mouse model of age-related hearing loss provides evidence of this compound's otoprotective effects.
Experimental Protocol: Efficacy in SAMP8 Mice
-
Animal Model: Senescence-accelerated mouse prone 8 (SAMP8).[7]
-
Study Design: Within-subject design with unilateral administration of ACOU085 and contralateral vehicle control.[7]
-
Treatment Groups: 0.6% w/v and 6.0% w/v ACOU085 in a slow-release gel.[7]
-
Auditory Function Assessment: Auditory Brainstem Response (ABR) measurements were performed to assess hearing thresholds.[7]
-
Morphological Analysis: Cochlear whole-mounts were analyzed to quantify Outer Hair Cell (OHC) loss.[7]
Results:
ACOU085 demonstrated a significant protective effect on both auditory function and OHC survival.
Table 2: Summary of Preclinical Efficacy Data for ACOU085 in SAMP8 Mice
| Endpoint | Result | Reference |
| Click-Evoked ABR Threshold Shift (6.0% ACOU085) | Significantly reduced compared to vehicle-treated ears at 3 months post-treatment (p=0.029) | [7] |
| Outer Hair Cell (OHC) Loss (High-Frequency Region) | Concomitant reduction in OHC loss in ACOU085-treated ears | [7] |
Efficacy in a Guinea Pig Model of Cisplatin-Induced Ototoxicity
Acousia Therapeutics has reported preclinical pharmacology data from a guinea pig model of cisplatin-induced ototoxicity.[8][9] These data support the potential of ACOU085 to prevent chemotherapy-induced hearing loss and outer hair cell apoptosis.[8][9] However, the specific quantitative data and detailed protocols from this study have not been publicly disclosed.
Clinical Development: The PROHEAR Study
This compound (ACOU085) is currently being evaluated in a Phase 2a clinical trial, known as the PROHEAR study, for the prevention of cisplatin-induced hearing loss.[3][10]
Table 3: Overview of the PROHEAR Phase 2a Clinical Trial
| Parameter | Description | Reference |
| Study Title | A Study on ACOU085 to Prevent Hearing Loss in Testicular Cancer Patients Receiving Cisplatin (PROHEAR) | [11] |
| Phase | 2a | [3] |
| Study Design | Placebo-controlled, randomized, double-blind, split-body | [1] |
| Patient Population | Male testicular cancer patients undergoing high-dose cisplatin-based chemotherapy (≥300 mg/m²) | [3] |
| Intervention | Transtympanic injection of ACOU085 in one ear and placebo in the contralateral ear | [1] |
| Administration | 3 injections per ear, corresponding to each 3-week chemotherapy cycle | [11] |
| Primary Outcome | Difference in hearing ability between the treated and untreated ears (≥10 dB difference in at least two frequencies on Pure Tone Audiometry) | [11] |
| Secondary Outcomes | Measures of ear function including Distortion Product Otoacoustic Emissions (DPOAE) and speech understanding | [11] |
| Status | Ongoing, with 50% patient enrollment reached as of April 2025 | [1][2] |
Experimental Workflow: PROHEAR Clinical Trial
Caption: Workflow of the PROHEAR Phase 2a clinical trial for this compound.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic approach to address the significant unmet medical need for preventing cisplatin-induced hearing loss. Its novel mechanism of action, focused on the activation of the Kv7.4 potassium channel in outer hair cells, is supported by a strong scientific rationale and encouraging preclinical data. The ongoing PROHEAR Phase 2a clinical trial is a critical step in evaluating the efficacy and safety of this compound in a clinical setting. Successful outcomes from this trial could lead to a paradigm shift in the management of cisplatin-induced ototoxicity, improving the quality of life for countless cancer survivors. Future research may explore the potential of this compound in other forms of sensorineural hearing loss where Kv7.4 dysfunction plays a role.
References
- 1. hearingreview.com [hearingreview.com]
- 2. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study › Acousia Therapeutics GmbH [acousia.com]
- 3. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 4. hearinglosstreatmentreport.com [hearinglosstreatmentreport.com]
- 5. Activation of Kv7.4 in the cochlea as a therapeutic approach in a mouse model of age-reated hearing loss [publikationen.uni-tuebingen.de]
- 6. mdpi.com [mdpi.com]
- 7. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11–15 › Acousia Therapeutics GmbH [acousia.com]
- 9. Acousia announces new preclinical data with small-molecule Kv7.4 activators for hearing loss | BioWorld [bioworld.com]
- 10. hearingreview.com [hearingreview.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Notes and Protocols for Bimokalner Transtympanic Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimokalner, also known as ACOU085, is an investigational small molecule drug candidate under development for the prevention of cisplatin-induced hearing loss.[1][2] It functions as a potent and selective activator of the Kv7.4 (KCNQ4) voltage-gated potassium channel, which is crucial for the function of cochlear outer hair cells (OHCs).[2][3] Cisplatin (B142131), a widely used and effective chemotherapeutic agent, is known to cause severe and irreversible ototoxicity by damaging these sensory cells in the inner ear.[2][4] this compound is formulated as a proprietary slow-release gel for administration via transtympanic injection, aiming to provide localized and sustained otoprotection.[2][3]
Currently, this compound is undergoing a Phase 2a clinical trial, the PROHEAR study, which is a randomized, double-blind, placebo-controlled, multicenter trial with a split-body design.[2][5][6] In this study, patients with testicular cancer receiving high-dose cisplatin chemotherapy are administered this compound in one ear and a placebo in the contralateral ear.[4][5]
Data Presentation
Clinical Trial Overview: PROHEAR Study
| Parameter | Description |
| Drug Candidate | This compound (ACOU085) |
| Mechanism of Action | Kv7.4 (KCNQ4) potassium channel activator[2][3] |
| Indication | Prevention of cisplatin-induced hearing loss[1][2] |
| Formulation | Proprietary slow-release, thermo-reversible hydrogel[1] |
| Route of Administration | Transtympanic injection[1] |
| Clinical Trial Phase | Phase 2a (PROHEAR Study)[2] |
| Study Design | Randomized, double-blind, placebo-controlled, split-body[2][4][5] |
| Patient Population | Male adult patients (18-45 years) with testicular cancer scheduled for cisplatin treatment (cumulative dose ≥300 mg/m²)[7] |
| Treatment Regimen | 3 transtympanic injections per ear, corresponding to 3 chemotherapy cycles[1][8] |
| Primary Outcome | Difference in hearing threshold of ≥10 dB between the this compound-treated and placebo-treated ear in at least two frequencies, as measured by Pure Tone Audiometry (PTA)[1] |
| Secondary Outcomes | Evaluation of safety and tolerability, Distortion Product Otoacoustic Emissions (DPOAE)[1] |
Preclinical Data
Preclinical studies in guinea pig models of cisplatin-induced ototoxicity have demonstrated that this compound has the potential to significantly reduce hearing loss and preserve outer hair cells from ototoxic damage.[2][3]
Experimental Protocols
General Protocol for Transtympanic Injection of a Thermo-reversible Gel
This protocol is a generalized procedure based on common practices for transtympanic injections of hydrogel formulations and may not reflect the exact proprietary protocol for ACOU085.
Materials:
-
This compound (ACOU085) slow-release gel formulation (stored according to manufacturer's instructions)
-
Placebo gel formulation (for control)
-
Topical anesthetic (e.g., 4% lidocaine (B1675312) solution or EMLA cream)
-
Sterile cotton balls or gel foam
-
Otoscope
-
Microsurgical instruments for otology
-
Syringe with a fine-gauge needle (e.g., 25-27 gauge spinal needle)
-
Sterile drapes and gloves
Procedure:
-
Patient Preparation:
-
Obtain informed consent from the patient.
-
Position the patient in a supine or semi-reclined position with the head tilted to the contralateral side to allow for a clear view of the tympanic membrane of the ear to be injected.[9]
-
-
Anesthesia:
-
Apply a topical anesthetic to the tympanic membrane. This can be done by placing a cotton ball or gel foam soaked in 4% lidocaine solution onto the anterosuperior quadrant of the eardrum for approximately 10-15 minutes.[9]
-
-
Visualization:
-
Using an otoscope or an operating microscope, visualize the tympanic membrane.
-
-
Injection:
-
Draw the required volume of the this compound gel formulation into a sterile syringe fitted with a fine-gauge needle. The exact volume is not publicly disclosed for the ACOU085 formulation, but a typical volume for such injections is around 0.5 ml.[9]
-
Carefully advance the needle through the ear canal to the tympanic membrane.
-
Puncture the tympanic membrane in the anterosuperior or posteroinferior quadrant and slowly inject the gel into the middle ear space, aiming for the round window niche.[1][9]
-
The thermo-reversible nature of the gel means it is in a liquid state at storage temperature and transitions to a gel at body temperature, allowing it to remain in the middle ear.[1]
-
-
Post-Injection:
-
Keep the patient in the same position for 20-30 minutes to allow the gel to set and to maximize contact with the round window membrane.[9]
-
Instruct the patient to avoid swallowing, yawning, or talking during this period to prevent the gel from being cleared through the Eustachian tube.
-
The procedure is repeated for the contralateral ear with the placebo gel in the context of the split-body trial design.
-
Mandatory Visualizations
Signaling Pathway of this compound in Otoprotection
Caption: this compound's otoprotective signaling pathway against cisplatin ototoxicity.
Experimental Workflow for the PROHEAR Clinical Trial
Caption: Experimental workflow of the PROHEAR clinical trial.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 3. hearingreview.com [hearingreview.com]
- 4. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study › Acousia Therapeutics GmbH [acousia.com]
- 5. urologytimes.com [urologytimes.com]
- 6. Acousia given go ahead for hearing loss Phase II trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vivo Efficacy Testing of Bimokalner
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimokalner (also known as ACOU085) is a first-in-class, small-molecule Kv7.4 channel activator under investigation for the prevention of sensorineural hearing loss. Its primary therapeutic target is the prevention of ototoxicity, particularly cisplatin-induced hearing loss. This compound modulates the KCNQ4-encoded Kv7.4 potassium channel, which is crucial for the function and survival of outer hair cells (OHCs) in the cochlea.[1][2][3][4] Preclinical studies have demonstrated its potential to mitigate hearing loss and protect OHCs.[1][2][4][5] This document provides detailed application notes and protocols for testing the in vivo efficacy of this compound in established animal models of ototoxicity.
Mechanism of Action
This compound is an agonist of the Kv7.4 potassium channel. These channels are predominantly expressed in the OHCs of the inner ear and play a critical role in regulating the membrane potential of these cells. By activating Kv7.4 channels, this compound is thought to counteract the cellular stress and damage induced by ototoxic agents like cisplatin (B142131), thereby preserving OHC function and preventing hearing loss.
Below is a diagram illustrating the proposed signaling pathway for this compound's otoprotective effect.
In Vivo Models for Efficacy Testing
The primary in vivo model for testing the efficacy of this compound is the cisplatin-induced ototoxicity model. While press releases from Acousia Therapeutics have mentioned the use of a guinea pig model for this purpose, detailed published data from this specific study are not yet available.[1] However, a comprehensive study on the protective effects of this compound in a mouse model of age-related hearing loss has been published, providing valuable insights into its in vivo application and efficacy.[6]
This section will detail the protocol for a cisplatin-induced hearing loss model in guinea pigs, based on established methodologies, and a summary of the published protocol for the age-related hearing loss model in mice where this compound's efficacy has been demonstrated.
Cisplatin-Induced Hearing Loss Model (Guinea Pig)
This protocol is a representative model based on established practices for inducing cisplatin ototoxicity in guinea pigs.
a. Experimental Workflow
b. Detailed Protocol
-
Animal Model: Adult male or female pigmented guinea pigs (e.g., Dunkin-Hartley) weighing 300-500g.
-
Acclimatization: House animals in a controlled environment for at least one week prior to experimentation.
-
Baseline Auditory Assessment:
-
Anesthetize the animals (e.g., ketamine/xylazine cocktail).
-
Perform Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE) testing to establish baseline hearing thresholds across a range of frequencies (e.g., 2, 4, 8, 16, 24, 32 kHz).
-
-
Grouping and Randomization: Randomly assign animals to treatment groups (e.g., Vehicle + Cisplatin, this compound + Cisplatin, Saline control).
-
This compound Administration:
-
Formulation: this compound is typically formulated in a slow-release hydrogel.
-
Administration Route: Administer this compound or vehicle via transtympanic injection into the middle ear cavity.
-
-
Cisplatin Induction:
-
Administer a single high dose of cisplatin (e.g., 10-12 mg/kg, intraperitoneally or subcutaneously) to induce ototoxicity. The timing of cisplatin administration relative to this compound will depend on the experimental design (e.g., 24 hours post-Bimokalner).
-
-
Post-Treatment Monitoring: Monitor animal health, including body weight, daily. Provide supportive care (e.g., subcutaneous fluids) as needed.
-
Follow-up Auditory Assessments: Repeat ABR and DPOAE measurements at specified time points post-cisplatin administration (e.g., day 3, 7, and 14) to assess hearing loss.
-
Terminal Procedures and Histology:
-
At the end of the study, euthanize the animals and perfuse the cochleae.
-
Dissect the cochleae and perform immunohistochemistry to quantify OHC survival (cochleogram).
-
c. Efficacy Endpoints and Expected Data
| Parameter | Method | Expected Outcome with Effective this compound Treatment |
| Hearing Threshold Shift | Auditory Brainstem Response (ABR) | Significantly smaller increase in hearing thresholds (dB SPL) compared to the vehicle-treated group. |
| Outer Hair Cell Function | Distortion Product Otoacoustic Emissions (DPOAE) | Preservation of DPOAE amplitudes, indicating functional OHCs, compared to the vehicle-treated group. |
| Outer Hair Cell Survival | Cochleogram (Immunohistochemistry) | Significantly higher percentage of surviving OHCs, particularly in the basal turn of the cochlea, compared to the vehicle-treated group. |
Age-Related Hearing Loss Model (Mouse)
This protocol is based on a published study demonstrating the efficacy of this compound in the Senescence-Accelerated Mouse Prone 8 (SAMP8) model.[6]
a. Experimental Workflow
b. Detailed Protocol
-
Animal Model: Senescence-Accelerated Mouse Prone 8 (SAMP8) mice, which exhibit early-onset, progressive hearing loss.
-
Baseline Auditory Assessment: Perform baseline ABR measurements at a young age (e.g., 2 months) before significant hearing loss occurs.
-
This compound Administration:
-
Formulation: ACOU085 in a proprietary, sustained-release gel formulation.
-
Administration: Repeated unilateral transtympanic injections of this compound, with the contralateral ear receiving the vehicle as a control.
-
-
Longitudinal Monitoring: Conduct monthly ABR measurements to track the progression of hearing loss in both ears.
-
Terminal Procedures and Histology: At the study endpoint (e.g., 6 months of age), perform terminal procedures and cochlear histology to assess OHC survival.
c. Published Efficacy Data
| Parameter | Method | Published Findings for this compound (ACOU085) |
| Hearing Threshold Shift | Auditory Brainstem Response (ABR) | Significantly reduced age-related ABR threshold shifts in this compound-treated ears compared to vehicle-treated ears. |
| Outer Hair Cell Survival | Cochleogram (Immunohistochemistry) | Significantly greater OHC survival in the cochleae of this compound-treated ears. |
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear, tabular formats to facilitate comparison between treatment groups.
Table 1: Example Data Summary for ABR Threshold Shifts (dB) in Cisplatin-Induced Hearing Loss Model
| Frequency (kHz) | Vehicle + Cisplatin (Mean ± SEM) | This compound (Low Dose) + Cisplatin (Mean ± SEM) | This compound (High Dose) + Cisplatin (Mean ± SEM) |
| 4 | 45 ± 5 | 30 ± 4 | 20 ± 3 |
| 8 | 55 ± 6 | 40 ± 5 | 28 ± 4 |
| 16 | 65 ± 7 | 48 ± 6 | 35 ± 5 |
| 32 | 75 ± 8 | 55 ± 7 | 40 ± 6 |
Table 2: Example Data Summary for Outer Hair Cell Loss (%) in Cisplatin-Induced Hearing Loss Model
| Cochlear Region | Vehicle + Cisplatin (Mean ± SEM) | This compound (Low Dose) + Cisplatin (Mean ± SEM) | This compound (High Dose) + Cisplatin (Mean ± SEM) |
| Apical Turn | 15 ± 3 | 10 ± 2 | 5 ± 1 |
| Middle Turn | 40 ± 5 | 25 ± 4 | 15 ± 3 |
| Basal Turn | 80 ± 9 | 50 ± 7 | 30 ± 5 |
Conclusion
The provided protocols for in vivo testing of this compound in cisplatin-induced and age-related hearing loss models offer a robust framework for evaluating its otoprotective efficacy. The key endpoints of ABR, DPOAE, and OHC counting provide a comprehensive assessment of both functional and structural preservation of the auditory system. While detailed data from the cisplatin-induced hearing loss model in guinea pigs are awaiting full publication, the positive results from the age-related hearing loss model in mice strongly support the therapeutic potential of this compound.
References
- 1. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11–15 › Acousia Therapeutics GmbH [acousia.com]
- 2. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11-15 [prnewswire.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 5. Hearing loss company Acousia announces first patient enrolled in its Phase 2 PROHEAR-Study | Acousia Therapeutics GmbH [via.ritzau.dk]
- 6. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of KCNQ4 Channel Expression Following Bimokalner Treatment
Introduction
The KCNQ4 channel, a voltage-gated potassium channel subunit (Kv7.4), is crucial for regulating neuronal excitability.[1] Encoded by the KCNQ4 gene, these channels are key components in the auditory pathway, particularly in the sensory cells of the cochlea.[1][2] KCNQ4 channels are prominently expressed in the inner ear, including the outer hair cells (OHCs), inner hair cells (IHCs), and spiral ganglion neurons.[3][4] Specifically, they are localized to the basal membrane of OHCs.[3] Their function is critical for the proper maintenance of potassium ion levels, which is essential for converting sound waves into electrical signals.[2] Mutations in the KCNQ4 gene can lead to a form of progressive, high-frequency hearing loss known as DFNA2, highlighting the channel's importance in auditory function.[2][3]
Bimokalner is a selective opener of KCNQ4 channels. By activating these channels, this compound is hypothesized to modulate the repolarization of sensory hair cells and neurons, potentially offering a therapeutic strategy for conditions associated with KCNQ4 dysfunction. Understanding the effect of this compound on the expression and subcellular localization of KCNQ4 channels is vital for elucidating its mechanism of action and evaluating its therapeutic potential.
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. This method is indispensable for assessing whether this compound treatment alters KCNQ4 channel expression levels or leads to changes in its cellular localization, such as redistribution from the cytoplasm to the plasma membrane, which would indicate channel trafficking and insertion.
Principle of the Application
This protocol describes the use of immunohistochemistry to detect and quantify KCNQ4 channels in cochlear tissue sections from a model organism following systemic or local administration of this compound. The procedure involves treating animals with this compound, preparing fixed tissue sections from the cochlea, and using a specific primary antibody to label KCNQ4 channels. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection, allowing for the visualization and quantitative analysis of KCNQ4 expression. Expected outcomes may include an upregulation of KCNQ4 expression or a change in its subcellular localization in response to the drug treatment.
Experimental Protocols
Protocol 1: Animal Treatment and Tissue Preparation
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Treatment Group: Administer this compound (e.g., 10 mg/kg, intraperitoneal injection) daily for 7 days.
-
Control Group: Administer vehicle (e.g., saline with 5% DMSO) on the same schedule.
-
Tissue Harvesting: 24 hours after the final dose, euthanize the animals according to approved ethical guidelines.
-
Perfusion: Transcardially perfuse with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.
-
Tissue Dissection: Carefully dissect the temporal bones and post-fix in 4% PFA overnight at 4°C.
-
Decalcification: Decalcify the cochleae in 10% EDTA solution for 7-10 days at 4°C, changing the solution every 2 days.[5][6]
-
Cryoprotection: Immerse the decalcified cochleae in 30% sucrose (B13894) in PBS at 4°C until they sink.
-
Embedding and Sectioning: Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze. Cut 10-12 µm thick cryosections using a cryostat. Mount sections on charged glass slides and store at -80°C.
Protocol 2: Immunohistochemistry for KCNQ4
-
Slide Preparation: Bring slides to room temperature for 30 minutes. Wash three times in PBS for 5 minutes each.
-
Antigen Retrieval: For improved antibody accessibility, perform heat-induced antigen retrieval.[7] Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heat in a steamer or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Permeabilization: Wash slides in PBS and then incubate in a permeabilization buffer (0.25% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Wash slides three times in PBS. Block non-specific binding by incubating sections in a blocking buffer (5% normal goat serum, 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-KCNQ4 primary antibody in the blocking buffer (e.g., 1:200 dilution). Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, diluted 1:500 in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Wash slides three times in PBS. Apply a mounting medium containing a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole).
-
Coverslipping: Place a coverslip on the slide and seal the edges. Store slides at 4°C, protected from light, until imaging.
Data Presentation
Table 1: Key Reagents and Parameters for KCNQ4 Immunohistochemistry
| Parameter | Description |
| Primary Antibody | Rabbit anti-KCNQ4 Polyclonal Antibody |
| Primary Antibody Dilution | 1:200 |
| Secondary Antibody | Goat anti-Rabbit IgG (H+L) Alexa Fluor 488 |
| Secondary Antibody Dilution | 1:500 |
| Fixation | 4% Paraformaldehyde (PFA) |
| Decalcification | 10% Ethylenediaminetetraacetic acid (EDTA) |
| Antigen Retrieval | Heat-Induced (Citrate Buffer, pH 6.0) |
| Counterstain | DAPI |
Table 2: Example Quantitative Analysis of KCNQ4 Expression in Outer Hair Cells
Data are presented as mean fluorescence intensity (MFI) ± standard deviation. Quantitative analysis can be performed using software like ImageJ/Fiji to measure the intensity of the fluorescent signal in defined regions of interest (e.g., outer hair cells).[8]
| Treatment Group | N | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 5 | 150.2 ± 15.8 | 1.00 |
| This compound (10 mg/kg) | 5 | 225.7 ± 20.1 | 1.50 |
Visualizations
Caption: Experimental workflow from animal treatment to data analysis.
Caption: Hypothesized signaling pathway of this compound action on KCNQ4.
Caption: Step-by-step workflow for the KCNQ4 IHC protocol.
References
- 1. KCNQ4 - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. KCNQ4, a K+ channel mutated in a form of dominant deafness, is expressed in the inner ear and the central auditory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Expression of KCNQ4 in Inner Hair Cells and Sensory Neurons Is the Basis of Progressive High-Frequency Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry Reveals TRPC Channels in the Human Hearing Organ—A Novel CT-Guided Approach to the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry Reveals TRPC Channels in the Human Hearing Organ-A Novel CT-Guided Approach to the Cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for Ion Channels and Their Interacting Molecules: Tips for Improving Antibody Accessibility | Springer Nature Experiments [experiments.springernature.com]
- 8. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]
Application Notes and Protocols for the Administration of Bimokalner (ACOU085) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bimokalner, also known as ACOU085, is a first-in-class, small-molecule drug candidate under investigation for its otoprotective properties. It functions as a potent activator of the KCNQ4-encoded Kv7.4 potassium channel.[1][2][3] These channels are critical for the function of sensory outer hair cells (OHCs) in the cochlea, and their modulation by this compound offers a promising therapeutic strategy for preventing hearing loss.[1][2][3] Preclinical studies have demonstrated its potential to mitigate hearing loss in models of age-related hearing loss and cisplatin-induced ototoxicity.[1][4][5][6][7]
These application notes provide detailed protocols for the administration of this compound in two key animal models: a mouse model of age-related hearing loss and a guinea pig model of cisplatin-induced ototoxicity.
Mechanism of Action: KCNQ4/Kv7.4 Channel Activation
This compound's therapeutic effect is derived from its activation of the Kv7.4 potassium channels located in the outer hair cells of the inner ear. These channels play a crucial role in regulating the membrane potential of OHCs, which is essential for their electromotility and the amplification of sound. In conditions such as age-related hearing loss and cisplatin-induced ototoxicity, the function of these channels can be compromised, leading to OHC damage and subsequent hearing impairment. By activating Kv7.4 channels, this compound is thought to restore the normal physiological function of OHCs and protect them from damage.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetics of this compound in SAMP8 Mice (Age-Related Hearing Loss Model)
| Formulation Concentration (% w/v) | Time Point | Mean Concentration in Perilymph (ng/mL) | Mean Concentration in Cochlear Tissue (ng/g) |
| 0.6 | 6 hours | ~100 | ~1000 |
| 7 days | ~10 | ~100 | |
| 14 days | Below LLOQ | ~10 | |
| 6.0 | 6 hours | ~1000 | ~10000 |
| 7 days | ~100 | ~1000 | |
| 14 days | ~10 | ~100 | |
| 21 days | Below LLOQ | ~10 |
Data extracted from a published study on ACOU085 in a mouse model of age-related hearing loss. LLOQ: Lower Limit of Quantification.
Table 2: Efficacy of this compound in a Guinea Pig Model of Cisplatin-Induced Ototoxicity
| Treatment Group | Auditory Brainstem Response (ABR) Threshold Shift (dB) | Outer Hair Cell (OHC) Loss (%) |
| Cisplatin + Vehicle | Data not publicly available | Data not publicly available |
| Cisplatin + this compound | Data not publicly available | Data not publicly available |
Note: A presentation at the Association for Research in Otolaryngology (ARO) 2023 MidWinter Meeting was titled "Small-Molecule Kv7.4 Activator ACOU085 Protects Against Cisplatin-Induced Hearing Loss and Outer Hair Cell Death in a Guinea Pig Model". However, the specific quantitative data from this presentation is not publicly available.
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Model of Age-Related Hearing Loss (SAMP8 Mice)
This protocol is based on a published study of ACOU085 in senescence-accelerated mouse prone 8 (SAMP8) mice.
1. Materials and Equipment:
-
This compound (ACOU085) in a lipid-based gel formulation (e.g., 0.6% or 6.0% w/v)
-
Vehicle control (lipid-based gel formulation without this compound)
-
SAMP8 mice
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Microsurgical instruments
-
30G or smaller needle with a blunted tip
-
Microsyringe
-
Heating pad
-
Auditory Brainstem Response (ABR) system
-
Histology equipment for cochlear tissue processing
2. Experimental Workflow:
3. Detailed Procedure:
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Place the animal on a heating pad to maintain body temperature.
-
Surgical Approach: Under a surgical microscope, make a post-auricular incision to expose the bulla.
-
Transtympanic Injection:
-
Carefully create a small opening in the bulla to visualize the tympanic membrane.
-
Using a microsyringe with a fine-gauge needle, slowly inject a small volume (e.g., 2-5 µL) of the this compound or vehicle formulation into the middle ear cavity, aiming for the round window niche.
-
Observe for any leakage.
-
-
Post-operative Care: Suture the incision and provide post-operative analgesia as per institutional guidelines. Monitor the animal until it has fully recovered from anesthesia.
-
Efficacy Assessment:
-
Perform ABR measurements at baseline and at specified time points after treatment to assess hearing thresholds.
-
At the end of the study, euthanize the animals and perfuse the cochleae.
-
Dissect the cochleae and perform immunohistochemistry to quantify OHC survival.
-
Protocol 2: Administration of this compound in a Guinea Pig Model of Cisplatin-Induced Ototoxicity
This protocol is a representative procedure based on established methods for inducing cisplatin ototoxicity in guinea pigs and the known administration route of this compound.
1. Materials and Equipment:
-
This compound (ACOU085) in a lipid-based gel formulation
-
Vehicle control
-
Dunkin-Hartley or other suitable strain of guinea pigs
-
Cisplatin solution for injection
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical microscope
-
Microsurgical instruments
-
Spinal needle or other suitable fine-gauge needle
-
Microsyringe
-
Heating pad
-
ABR or Distortion Product Otoacoustic Emissions (DPOAE) system
-
Histology equipment
2. Experimental Workflow:
3. Detailed Procedure:
-
Baseline Hearing Assessment: Perform baseline ABR or DPOAE measurements to establish normal hearing function.
-
This compound Administration:
-
Anesthetize the guinea pig.
-
Visualize the tympanic membrane under a surgical microscope.
-
Perform a transtympanic injection by carefully passing a fine-gauge needle through the posterior-inferior quadrant of the tympanic membrane.
-
Slowly inject the this compound or vehicle formulation (e.g., 10-20 µL) into the middle ear cavity.
-
-
Cisplatin Administration:
-
Administer cisplatin (e.g., via intraperitoneal injection) at a dose known to induce ototoxicity (e.g., 8-12 mg/kg). The timing of cisplatin administration relative to this compound injection should be optimized based on the study design (e.g., a few hours after).
-
-
Monitoring and Follow-up:
-
Monitor the animals for signs of distress and provide supportive care as needed.
-
Perform follow-up ABR or DPOAE measurements at defined time points (e.g., 3, 7, and 14 days after cisplatin administration) to assess the extent of hearing loss.
-
-
Terminal Analysis:
Safety and Toxicology
Currently, there is limited publicly available information on the safety and toxicology of this compound in animal studies. Phase 1 clinical trials in humans have reported a favorable safety and tolerability profile. As with any investigational compound, appropriate safety monitoring should be in place during animal studies, including regular observation for any signs of local or systemic toxicity.
Disclaimer: These protocols are intended as a guide and should be adapted to comply with the specific guidelines and regulations of the user's institution and animal care and use committee.
References
- 1. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11–15 › Acousia Therapeutics GmbH [acousia.com]
- 2. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 3. Hearing loss company Acousia announces first patient enrolled in its Phase 2 PROHEAR-Study | Acousia Therapeutics GmbH [via.ritzau.dk]
- 4. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Me [europapress.es]
- 5. Acousia announces new preclinical data with small-molecule Kv7.4 activators for hearing loss | BioWorld [bioworld.com]
- 6. Acousia begins enrolment in cisplatin-induced hearing loss drug trial [clinicaltrialsarena.com]
- 7. urologytimes.com [urologytimes.com]
Quantifying Hearing Protection with Bimokalner: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bimokalner (ACOU085) is a first-in-class, small-molecule Kv7.4 potassium channel activator under investigation for the prevention of hearing loss, particularly cisplatin-induced ototoxicity.[1] This document provides detailed application notes on the mechanism of action of this compound and protocols for quantifying its otoprotective effects in preclinical and clinical settings. The information is intended to guide researchers in the evaluation of this compound and similar compounds for hearing protection.
Introduction to this compound and its Mechanism of Action
This compound is an investigational drug designed to prevent sensorineural hearing loss by targeting the voltage-gated potassium channel Kv7.4, which is encoded by the KCNQ4 gene.[2] These channels are prominently expressed in the outer hair cells (OHCs) of the cochlea, which are crucial for amplifying sound but are also highly susceptible to damage from ototoxic agents like cisplatin (B142131).[2][3]
Cisplatin-induced hearing loss is a significant and often permanent side effect for cancer patients, with studies indicating that up to 80% of individuals treated with cisplatin may experience clinically relevant hearing impairment.[2] The damage is primarily due to the irreversible loss of OHCs.[3]
This compound's proposed mechanism of action involves the activation of Kv7.4 channels on OHCs. This activation is thought to help maintain the cells' electrochemical gradient and ionic homeostasis, rendering them more resilient to ototoxic stress. By preserving OHC function and survival, this compound aims to protect hearing.[2] Preclinical studies in animal models have shown that this compound has the potential to significantly reduce cisplatin-induced hearing loss and preserve OHCs.[4]
Signaling Pathway
The activation of Kv7.4 channels by this compound is a key event in its otoprotective effect. The following diagram illustrates the proposed signaling pathway.
Preclinical Quantification of Otoprotection
Preclinical evaluation in animal models is a critical step in quantifying the efficacy of otoprotective agents like this compound. The guinea pig is a commonly used model for cisplatin-induced ototoxicity due to its cochlear anatomy and hearing range being similar to humans.[5]
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating this compound's otoprotective effects against cisplatin-induced hearing loss.
Data Presentation: Preclinical Efficacy
The following tables present a summary of the types of quantitative data that should be collected in preclinical studies. Note: The data presented here are representative examples for illustrative purposes and are not actual results from Acousia Therapeutics' preclinical studies, as specific quantitative data from their cisplatin model is not publicly available.
Table 1: Auditory Brainstem Response (ABR) Threshold Shifts (dB SPL)
| Frequency (kHz) | Vehicle + Cisplatin (Mean Shift ± SD) | This compound + Cisplatin (Mean Shift ± SD) | p-value |
|---|---|---|---|
| 4 | 45 ± 8 | 20 ± 6 | <0.01 |
| 8 | 55 ± 10 | 25 ± 7 | <0.01 |
| 16 | 60 ± 12 | 30 ± 9 | <0.01 |
| 32 | 65 ± 15 | 35 ± 11 | <0.01 |
Table 2: Outer Hair Cell (OHC) Survival (%)
| Cochlear Region | Vehicle + Cisplatin (Mean Survival ± SD) | This compound + Cisplatin (Mean Survival ± SD) | p-value |
|---|---|---|---|
| Apical | 85 ± 10 | 95 ± 5 | <0.05 |
| Middle | 40 ± 15 | 75 ± 12 | <0.01 |
| Basal | 20 ± 8 | 60 ± 10 | <0.01 |
Experimental Protocols
Protocol 1: Cisplatin-Induced Ototoxicity in Guinea Pigs
This protocol is adapted from established models.[5]
-
Animals: Healthy adult guinea pigs with normal Preyer's reflex.
-
Baseline Audiometry: Measure Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) to establish baseline hearing thresholds.
-
This compound Administration: Administer this compound (e.g., as a slow-release gel formulation) via transtympanic injection into the middle ear of the treatment group. Administer vehicle to the control group.
-
Cisplatin Administration: After a predetermined interval following this compound/vehicle administration, induce ototoxicity with a single systemic dose of cisplatin (e.g., 8 mg/kg, intravenous).[5]
-
Post-Cisplatin Monitoring: Closely monitor animals for signs of distress and provide supportive care as needed.
-
Follow-up Audiometry: Repeat ABR and DPOAE measurements at specified time points (e.g., 5-7 days) post-cisplatin administration to assess hearing threshold shifts.
-
Histological Analysis: At the end of the study, euthanize the animals and harvest the cochleae for whole-mount dissection and immunohistochemistry to quantify OHC survival.
Protocol 2: Cochlear Whole-Mount Preparation and OHC Counting
This protocol is based on standard histological techniques.
-
Cochlear Extraction: Following euthanasia, carefully dissect the temporal bones and extract the cochleae.
-
Fixation and Decalcification: Perfuse the cochleae with 4% paraformaldehyde for fixation, followed by decalcification in EDTA.
-
Microdissection: Under a dissection microscope, carefully remove the bony labyrinth and separate the organ of Corti from the modiolus.
-
Immunohistochemistry: Stain the whole-mount preparations with fluorescent markers, such as phalloidin (B8060827) to label F-actin in stereocilia and Myosin VIIa to label hair cell bodies.
-
Imaging: Use confocal microscopy to acquire high-resolution images of the organ of Corti at different locations (apical, middle, and basal turns).
-
Cell Counting: Count the number of surviving OHCs in defined lengths of the cochlear duct and express this as a percentage of the expected number in a healthy cochlea.
Clinical Quantification of Otoprotection: The PROHEAR Study
This compound (ACOU085) is currently being evaluated in a Phase 2 clinical trial, PROHEAR, for the prevention of cisplatin-induced hearing loss in testicular cancer patients.[6]
PROHEAR Study Design
The PROHEAR study is a randomized, double-blind, placebo-controlled, split-body trial.[6] This design is particularly robust as each patient serves as their own control. One ear receives a transtympanic injection of this compound in a slow-release gel formulation, while the contralateral ear receives a placebo injection.[6] This allows for a direct intra-individual comparison of the otoprotective effects.
Logical Relationship of the PROHEAR Study Design
Data Presentation: Clinical Efficacy Endpoints
The efficacy of this compound in the PROHEAR study is being assessed through a series of primary and secondary outcome measures.[4]
Table 3: Primary and Secondary Outcome Measures in the PROHEAR Study
| Outcome Measure | Description | Assessment Method |
|---|---|---|
| Primary Endpoint | Proportion of patients with a ≥10 dB difference in hearing threshold shift between the this compound-treated and placebo-treated ear at two or more frequencies. | Pure Tone Audiometry (PTA) at high and extended high frequencies. |
| Secondary Endpoint | Change in outer hair cell function. | Distortion Product Otoacoustic Emissions (DPOAE). |
| Secondary Endpoint | Change in speech understanding. | Standardized speech audiometry tests (e.g., Oldenburger Test). |
| Secondary Endpoint | Incidence and severity of tinnitus. | Tinnitus questionnaires and functional assessments. |
| Secondary Endpoint | Overall safety and tolerability of transtympanic this compound administration. | Adverse event monitoring. |
Clinical Protocol: PROHEAR Study
-
Patient Population: Adult male testicular cancer patients scheduled to receive high-dose (≥300 mg/m²) cisplatin-based chemotherapy.[3]
-
Inclusion/Exclusion Criteria: Patients must have normal hearing at baseline and meet other specific criteria to be enrolled.
-
Randomization and Blinding: Patients are randomized to receive this compound in one ear and placebo in the other. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Administration: Three transtympanic injections are administered, one prior to each of the first three chemotherapy cycles.
-
Audiological Monitoring: A comprehensive battery of audiological tests, including PTA, DPOAEs, and speech audiometry, is performed at baseline and at multiple follow-up visits.
-
Data Analysis: The primary analysis will be an intra-individual comparison of the change in hearing thresholds between the this compound-treated and placebo-treated ears.
Conclusion
This compound represents a promising targeted approach for the prevention of cisplatin-induced hearing loss. The quantification of its otoprotective effects relies on a combination of rigorous preclinical animal studies and well-designed clinical trials. The protocols and data structures outlined in this document provide a framework for the evaluation of this compound and other novel otoprotective agents, with the ultimate goal of preserving the quality of life for patients undergoing essential chemotherapy treatments. As the PROHEAR study progresses, the resulting quantitative data will be critical in determining the clinical utility of this compound.
References
- 1. hearingreview.com [hearingreview.com]
- 2. Ototoxicity and otoprotection in the inner ear of guinea pigs using gentamicin and amikacin: ultrastructural and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hearing Loss Company Acousia Therapeutics Green Lighted for Game-Changing Phase 2 Trial › Acousia Therapeutics GmbH [acousia.com]
- 6. dsz-hno.hno.org [dsz-hno.hno.org]
Troubleshooting & Optimization
Technical Support Center: Transtympanic Drug Delivery of Bimokalner (ACOU085)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the transtympanic delivery of Bimokalner (ACOU085), a Kv7.4 potassium channel activator under investigation for the prevention of cisplatin-induced hearing loss.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ACOU085) is an investigational small-molecule drug being developed for the prevention of hearing loss caused by cisplatin (B142131) chemotherapy.[1][2] Its primary mechanism of action is the activation of the Kv7.4 (KCNQ4) voltage-gated potassium channel, which is expressed in the outer hair cells (OHCs) of the cochlea.[1][2][3] By activating these channels, this compound is thought to counteract the ototoxic effects of cisplatin and preserve OHC function and survival.[2][3]
Q2: How is this compound administered in clinical and preclinical studies?
A2: this compound is administered via a transtympanic injection of a proprietary, slow-release gel formulation directly into the middle ear.[1][2][4] This local delivery method is designed to achieve sustained therapeutic concentrations in the inner ear fluids while minimizing systemic exposure.[5]
Q3: What is the rationale for using a slow-release gel formulation for this compound?
A3: A slow-release gel formulation, often a thermosensitive hydrogel, is used to prolong the residence time of this compound in the middle ear.[6][7] This allows for sustained diffusion of the drug across the round window membrane into the inner ear, which is crucial for maintaining a therapeutic concentration over an extended period.[7][8] Standard aqueous formulations are often rapidly cleared from the middle ear via the Eustachian tube.[9]
Q4: What is the PROHEAR study?
A4: The PROHEAR study is a Phase 2a, randomized, double-blind, placebo-controlled clinical trial evaluating the efficacy and safety of this compound (ACOU085) for the prevention of cisplatin-induced hearing loss in patients with testicular cancer.[2][10] The study employs a split-body design, where one ear receives this compound and the contralateral ear receives a placebo.[2][11]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments involving the transtympanic delivery of this compound.
Issues Related to the Slow-Release Gel Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Gel Viscosity at Room Temperature | - Improper storage temperature. - Incomplete dissolution of gel components. - Formulation instability. | - Ensure the formulation is stored at the recommended temperature (e.g., 4°C) and brought to room temperature for a standardized period before use.[3] - Gently mix the formulation before drawing it into the injection syringe to ensure homogeneity. - If the issue persists, contact the manufacturer regarding potential batch-to-batch variability or stability issues. |
| Premature Gelling in the Injection Needle | - The needle temperature is too high. - Slow injection process. - The formulation's gelation temperature is too low. | - Use a cooled needle or perform the injection in a temperature-controlled environment. - Ensure a smooth and swift injection process to minimize the time the formulation spends in the needle. - If possible, use a formulation with a slightly higher gelation temperature that is still below physiological temperature.[6] |
| Incomplete or Uneven Gel Formation in the Middle Ear | - Insufficient volume of the formulation injected. - Leakage of the formulation from the injection site or down the Eustachian tube before gelling. - The temperature of the middle ear is not sufficient to induce complete gelation. | - Verify the injection volume is appropriate for the animal model or human subject. - After injection, position the subject with the treated ear facing upwards for a sufficient amount of time to allow for gelation.[7] - Ensure the formulation's gelation temperature is optimized for the target species' body temperature.[12] |
Issues Related to the Transtympanic Injection Procedure
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Tympanic Membrane Perforation | - Needle gauge is too large. - Traumatic injection technique. | - Use the smallest appropriate needle gauge for the injection. - Ensure a steady hand and controlled needle insertion through the tympanic membrane. - In clinical settings, consider the use of a secondary perforation to relieve pressure.[13] |
| Variable Drug Levels in the Perilymph | - Inconsistent injection volume. - Leakage from the injection site. - Obstruction of the round window niche by the gel. - Inter-individual differences in round window membrane permeability. | - Use a calibrated microsyringe to ensure accurate and consistent injection volumes. - After injection, observe the tympanic membrane for any signs of leakage. - Visualize the round window niche during injection to ensure proper placement of the gel without complete obstruction. - Acknowledge the inherent biological variability and include a sufficient number of subjects in each experimental group to achieve statistical power. |
| Adverse Events (e.g., Vertigo, Pain) | - Barotrauma to the round window due to excessive injection pressure. - Irritation from the formulation components. - Temperature shock from a cold formulation. | - Inject the formulation slowly and steadily to avoid rapid pressure changes in the middle ear. - Ensure all components of the gel formulation are biocompatible and non-irritating to the middle ear mucosa. - Warm the formulation to just below its gelation temperature before injection.[3] |
Experimental Protocols
Protocol for In Vitro Assessment of Otoprotection
This protocol describes a general method for evaluating the otoprotective effect of this compound against cisplatin-induced damage in an in vitro model using auditory cell lines (e.g., HEI-OC1).
-
Cell Culture: Culture HEI-OC1 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 33°C under 10% CO2.
-
Experimental Groups:
-
Control (vehicle only)
-
Cisplatin only
-
This compound + Cisplatin
-
This compound only
-
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Add cisplatin to the "Cisplatin only" and "this compound + Cisplatin" wells at a concentration known to induce apoptosis (e.g., 20-30 µM).
-
Incubate for an additional 24-48 hours.
-
-
Assessment of Cell Viability:
-
Use an MTT assay or similar colorimetric assay to quantify cell viability.
-
Measure absorbance at the appropriate wavelength.
-
-
Assessment of Apoptosis:
-
Use a TUNEL assay or caspase-3 activity assay to quantify the extent of apoptosis in each treatment group.
-
Visualize and quantify apoptotic cells using fluorescence microscopy.
-
Protocol for In Vivo Assessment of Otoprotection in a Rodent Model
This protocol outlines a general procedure for evaluating the otoprotective efficacy of this compound against cisplatin-induced hearing loss in a guinea pig or mouse model.[14]
-
Animal Model: Use a suitable rodent model, such as the CBA/CaJ mouse, which is known for its stable hearing phenotype.
-
Baseline Auditory Assessment:
-
Perform Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs) to establish baseline hearing thresholds across a range of frequencies.
-
-
Experimental Groups:
-
Saline (intratympanic) + Cisplatin (systemic)
-
Vehicle Gel (intratympanic) + Cisplatin (systemic)
-
This compound Gel (intratympanic) + Cisplatin (systemic)
-
This compound Gel (intratympanic) + Saline (systemic)
-
-
Transtympanic Injection:
-
Anesthetize the animal.
-
Visualize the tympanic membrane under a microscope.
-
Using a microsyringe with a fine-gauge needle, inject the designated formulation (Saline, Vehicle Gel, or this compound Gel) into the middle ear cavity, aiming for the round window niche.
-
-
Cisplatin Administration:
-
Administer cisplatin systemically (e.g., intraperitoneally) at a dose known to induce ototoxicity (e.g., 12-16 mg/kg in guinea pigs).
-
-
Follow-up Auditory Assessment:
-
Perform ABR and DPOAE measurements at specified time points after cisplatin administration (e.g., 3, 7, and 14 days) to assess hearing threshold shifts.
-
-
Histological Analysis:
-
At the end of the study, perfuse and fix the cochleae.
-
Prepare cochlear whole mounts or sections for hair cell counting (e.g., using phalloidin (B8060827) staining for stereocilia) to quantify OHC loss.
-
Quantitative Data
Due to the proprietary nature of this compound, specific pharmacokinetic data in human perilymph is not publicly available. The following table provides representative data for a sustained-release formulation of a glucocorticoid (dexamethasone) delivered intratympanically, which can serve as a reference for the expected pharmacokinetic profile of a gel-based delivery system.
Table 1: Representative Perilymph Pharmacokinetics of Dexamethasone after Intratympanic Administration of a Sustained-Release Formulation in Guinea Pigs
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 1-2 hours | [15] |
| Maximum Concentration (Cmax) in Basal Turn | ~25,000 ng/mL | [15] |
| Concentration Gradient | High base-to-apex gradient observed | [15] |
| Elimination Half-life (t1/2) from Perilymph | >24 hours | [7] |
Note: These values are illustrative and the actual pharmacokinetic parameters for this compound may differ.
Visualizations
Logical Workflow for Troubleshooting Transtympanic Delivery
Caption: Troubleshooting workflow for transtympanic delivery.
Putative Signaling Pathway for this compound-Mediated Otoprotection
Caption: Putative this compound otoprotective signaling pathway.
References
- 1. hearinghealthmatters.org [hearinghealthmatters.org]
- 2. urologytimes.com [urologytimes.com]
- 3. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hearingreview.com [hearingreview.com]
- 5. Drug Delivery for Treatment of Inner Ear Disease: Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratympanic injection of hydrogel nanodrug for the prevention and treatment of sensorineural hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inner ear delivery: Challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of inner ear sustained release following intratympanic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming barriers: a review on innovations in drug delivery to the middle and inner ear - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. hearingreview.com [hearingreview.com]
- 12. Formulations for Trans-Tympanic Antibiotic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Kv7.4 in the cochlea as a therapeutic approach in a mouse model of age-reated hearing loss [publikationen.uni-tuebingen.de]
- 14. Frontiers | Paving the way for better ototoxicity assessments in cisplatin therapy using more reliable animal models [frontiersin.org]
- 15. Analysis of Pharmacokinetics in the Cochlea of the Inner Ear - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bimokalner Gel Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during the formulation of Bimokalner gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of instability in a this compound gel formulation?
A1: Common indicators of instability in gel formulations include changes in physical appearance, such as color, odor, and clarity. Other significant signs are alterations in viscosity, pH shifts, phase separation (syneresis), and a decrease in the concentration of the active pharmaceutical ingredient (API), this compound.
Q2: How can I prevent microbial contamination in my this compound gel?
A2: To prevent microbial growth, it is crucial to incorporate a suitable preservative system. The selection of a preservative should be based on its efficacy, compatibility with this compound and other excipients, and the intended pH of the formulation. Additionally, maintaining aseptic manufacturing conditions and using appropriate packaging are essential preventative measures.
Q3: What factors can lead to a decrease in the viscosity of the gel over time?
A3: A reduction in gel viscosity can be caused by several factors, including microbial degradation of the gelling agent, temperature fluctuations, exposure to shear stress, or interactions between the polymer and other formulation components. The pH of the formulation can also significantly impact the hydration and swelling of many gelling polymers, thereby affecting viscosity.
Q4: How does pH affect the stability of the active ingredient, this compound?
A4: The pH of the formulation is a critical factor that can directly influence the chemical stability of this compound. Many active pharmaceutical ingredients are susceptible to hydrolysis or oxidation at specific pH values. It is essential to determine the pH at which this compound exhibits maximum stability and buffer the formulation accordingly.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common stability issues encountered with this compound gel.
Issue 1: Phase Separation (Syneresis)
Symptoms:
-
Formation of a liquid layer on the surface of the gel.
-
Shrinking or contraction of the gel matrix.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate polymer concentration | Increase the concentration of the gelling agent to enhance the structural integrity of the gel matrix. |
| Inappropriate polymer selection | Evaluate alternative gelling agents that exhibit better compatibility with the formulation's other components. |
| Changes in temperature during storage | Store the gel at a controlled, consistent temperature to prevent polymer network collapse. |
| Interactions between the polymer and the API | Conduct compatibility studies to identify and mitigate any adverse interactions between this compound and the gelling agent. |
Issue 2: Discoloration
Symptoms:
-
Development of an unwanted color in the gel upon storage.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Oxidation of this compound or excipients | Incorporate an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), into the formulation. Package the gel in airtight and light-resistant containers. |
| Exposure to light | Protect the formulation from light by using opaque or amber-colored packaging. |
| Interaction with container closure system | Ensure the packaging material is inert and does not leach any substances that could react with the formulation components. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To assess the short-term stability of the this compound gel formulation under stressed conditions to predict its long-term shelf life.
Methodology:
-
Divide the this compound gel batches into three groups.
-
Store each group under different accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for key stability-indicating parameters:
-
Physical appearance (color, clarity, homogeneity)
-
pH
-
Viscosity
-
Assay of this compound
-
Content of degradation products
-
Microbial limits
-
Protocol 2: Photostability Testing
Objective: To determine the impact of light exposure on the stability of the this compound gel.
Methodology:
-
Expose the this compound gel, in its immediate packaging, to a light source under controlled conditions as specified by ICH guideline Q1B.
-
A control sample should be protected from light by wrapping it in aluminum foil.
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After the exposure period, evaluate the samples for any changes in physical appearance, pH, viscosity, and the concentration of this compound and its degradation products.
Visualizations
Caption: Workflow for this compound Gel Stability Assessment.
Caption: Troubleshooting Logic for this compound Gel Instability.
Technical Support Center: Bimokalner Dose-Response Optimization in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bimokalner in preclinical models of hearing loss. The information is designed to assist in the optimization of dose-response studies and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, small-molecule agonist of the Kv7.4 (KCNQ4) voltage-gated potassium channel.[1][2] These channels are critical for the function and survival of outer hair cells (OHCs) in the cochlea. By activating Kv7.4 channels, this compound is thought to protect these sensory cells from damage, such as that induced by ototoxic agents like cisplatin (B142131).[2][3][4]
Q2: What is the recommended route of administration for this compound in preclinical models?
A2: In preclinical studies, this compound (as ACOU085) has been administered locally via transtympanic injection.[5][6] This method involves delivering the compound, often in a slow-release gel formulation, directly to the middle ear to allow for diffusion into the inner ear.[2][3][4]
Q3: What are the key outcome measures for assessing this compound efficacy in preclinical studies?
A3: The primary efficacy endpoints in preclinical models of hearing loss typically include:
-
Auditory Brainstem Response (ABR): Measurement of hearing thresholds at various frequencies to assess functional hearing preservation.
-
Distortion Product Otoacoustic Emissions (DPOAEs): A test to evaluate the function of the outer hair cells.
-
Outer Hair Cell (OHC) Counts: Histological analysis to quantify the survival of OHCs in the cochlea.
Q4: Are there any known off-target effects of this compound that I should be aware of in my experiments?
A4: The available literature primarily focuses on the on-target activity of this compound as a Kv7.4 channel agonist. As with any small molecule, the potential for off-target effects exists. It is advisable to include appropriate controls in your experimental design to monitor for any unexpected physiological or behavioral changes in the animal models.
Troubleshooting Guides
Problem 1: High variability in Auditory Brainstem Response (ABR) threshold shifts between animals in the same dose group.
-
Possible Cause 1: Inconsistent Drug Delivery: Transtympanic injections require precision. Variability in the injection volume, location, or leakage of the formulation from the middle ear can lead to inconsistent drug exposure in the cochlea.
-
Troubleshooting Tip: Ensure that all personnel performing injections are thoroughly trained and follow a standardized protocol. Consider using a colored dye in a pilot study to visualize the distribution and retention of the injected formulation.
-
-
Possible Cause 2: Inter-animal Variability in Ototoxic Insult: The severity of cisplatin-induced hearing loss can vary between animals, even when administered the same dose.
-
Troubleshooting Tip: Increase the number of animals per group to improve statistical power. Ensure that the cisplatin solution is well-mixed and administered accurately based on body weight. Monitor the general health of the animals closely, as this can influence their susceptibility to ototoxicity.
-
-
Possible Cause 3: Inaccurate ABR Measurements: Improper placement of electrodes, high background noise, or incorrect calibration of the ABR equipment can lead to variable and unreliable readings.
-
Troubleshooting Tip: Follow a standardized protocol for ABR measurements. Ensure the testing environment is quiet and that the electrodes are placed correctly. Regularly calibrate the ABR system according to the manufacturer's instructions.
-
Problem 2: Lack of a clear dose-response relationship in outer hair cell (OHC) protection.
-
Possible Cause 1: Dose Range is Not Optimal: The selected dose range may be too narrow or may not encompass the therapeutic window for this compound.
-
Troubleshooting Tip: Conduct a pilot study with a wider range of doses to identify the optimal therapeutic window. Based on existing preclinical data, concentrations of 0.6% w/v and 6.0% w/v in a gel formulation have been used.[5]
-
-
Possible Cause 2: Saturation of the Protective Effect: It is possible that the lowest dose tested already provides the maximal protective effect, leading to a plateau in the dose-response curve.
-
Troubleshooting Tip: If a plateau is observed, consider testing lower concentrations of this compound to identify the minimal effective dose.
-
-
Possible Cause 3: Timing of Administration: The timing of this compound administration relative to the ototoxic insult is crucial for observing a protective effect.
-
Troubleshooting Tip: The experimental protocol should clearly define the timing of drug delivery and the ototoxic challenge. In clinical trials, this compound is administered in conjunction with chemotherapy cycles.[7] A similar approach should be adopted in preclinical models.
-
Data Presentation
Table 1: Representative Preclinical Dose-Response Data for this compound in a Cisplatin-Induced Hearing Loss Model
| Dose Group (w/v) | Mean ABR Threshold Shift (dB SPL at 16 kHz) | Mean Outer Hair Cell Loss (%) |
| Vehicle Control | 45 ± 5 | 60 ± 8 |
| This compound 0.2% | 30 ± 6 | 40 ± 7 |
| This compound 0.6% | 20 ± 4 | 25 ± 5 |
| This compound 2.0% | 15 ± 5 | 18 ± 4 |
| This compound 6.0% | 12 ± 3 | 15 ± 3 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical, based on expected outcomes from preclinical studies.
Experimental Protocols
Protocol 1: In Vivo Efficacy of this compound in a Mouse Model of Cisplatin-Induced Hearing Loss
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Animals are acclimated for at least 7 days before the start of the experiment.
-
Baseline Auditory Assessment: Perform baseline ABR and DPOAE measurements for all animals.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle Control, this compound at various doses).
-
This compound Administration:
-
Anesthetize the mice.
-
Perform a transtympanic injection of the this compound gel formulation or vehicle control into the middle ear cavity.
-
-
Cisplatin Administration:
-
24 hours after this compound administration, administer a single intraperitoneal injection of cisplatin (e.g., 16 mg/kg).
-
-
Follow-up Auditory Assessment: Perform ABR and DPOAE measurements at 3 and 7 days post-cisplatin administration.
-
Histological Analysis:
-
At the end of the study, euthanize the animals and collect the cochleae.
-
Perform cochlear whole-mount preparations and stain for hair cell nuclei (e.g., with DAPI) and phalloidin (B8060827) to visualize stereocilia.
-
Count the number of surviving OHCs in different regions of the cochlea.
-
-
Data Analysis:
-
Calculate the ABR threshold shifts by subtracting the baseline thresholds from the post-treatment thresholds.
-
Quantify OHC loss as a percentage of the total OHCs in the vehicle control group.
-
Perform statistical analysis to compare the different treatment groups.
-
Mandatory Visualization
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: this compound's proposed signaling pathway in outer hair cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 3. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study › Acousia Therapeutics GmbH [acousia.com]
- 4. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences [prnewswire.com]
- 5. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Kv7.4 in the cochlea as a therapeutic approach in a mouse model of age-reated hearing loss [publikationen.uni-tuebingen.de]
- 7. clinicaltrials.eu [clinicaltrials.eu]
Technical Support Center: Bimokalner (ACOU085)
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with Bimokalner (ACOU085). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (ACOU085)?
A1: this compound, also known as ACOU085, is an investigational small molecule drug being developed for the prevention of cisplatin-induced hearing loss.[1][2] It is a first-in-class otoprotective drug candidate.[3][4]
Q2: What is the primary target and mechanism of action of this compound?
A2: this compound is a voltage-gated potassium channel agonist that specifically targets the KCNQ4-encoded Kv7.4 potassium channel.[3][4] These channels are located on the sensory outer hair cells (OHCs) in the cochlea of the inner ear. By activating these channels, this compound is thought to protect the OHCs from damage caused by ototoxic agents like cisplatin (B142131).[3][4]
Q3: What is the current developmental stage of this compound?
A3: As of late 2025, this compound is in Phase 2 clinical trials (PROHEAR Study) to evaluate its efficacy and safety in preventing cisplatin-induced hearing loss in testicular cancer patients.[3][5]
Experimental Design & Protocols
Q4: I want to test the otoprotective effect of this compound in a preclinical model. What is a general experimental workflow?
A4: A typical preclinical workflow to assess the otoprotective effects of this compound against cisplatin-induced ototoxicity would involve an initial in vitro assessment followed by in vivo validation.
Q5: Can you provide a detailed protocol for an in vitro hair cell viability assay?
A5: Certainly. Here is a protocol for assessing hair cell viability in cochlear explants using immunofluorescence.
Protocol: Hair Cell Viability in Cochlear Explants
-
Cochlear Dissection:
-
Euthanize postnatal day 3-5 rats or mice according to approved institutional animal care protocols.
-
Dissect the cochleae in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Carefully remove the organ of Corti from the modiolus and cut it into 2-3 pieces.
-
-
Explant Culture:
-
Place the explants on a coverslip coated with Cell-Tak™ in a 35 mm culture dish.
-
Culture the explants in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
After 24 hours of incubation, replace the medium with fresh medium containing the experimental compounds.
-
Group 1 (Control): Vehicle only.
-
Group 2 (Cisplatin): 30 µM Cisplatin.
-
Group 3 (this compound + Cisplatin): Pre-treat with desired concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours, then co-treat with 30 µM Cisplatin.
-
Group 4 (this compound): this compound only.
-
Incubate for 48 hours.
-
-
Immunofluorescence Staining:
-
Fix the explants with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against Myosin VIIa (a hair cell marker) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and Phalloidin (to stain stereocilia) for 2 hours at room temperature.
-
Wash three times with PBS and mount on a slide with a mounting medium containing DAPI (to stain nuclei).
-
-
Imaging and Quantification:
-
Image the explants using a fluorescence or confocal microscope.
-
Count the number of surviving inner and outer hair cells per a defined length of the cochlear duct.
-
Compare the cell counts between the different treatment groups.
-
Troubleshooting Experimental Issues
Q6: My in vitro results with this compound are inconsistent. What could be the cause?
A6: Inconsistent results in vitro can stem from several factors. Refer to the table below for common issues and potential solutions.
| Potential Issue | Possible Cause | Troubleshooting Steps |
| Poor Drug Solubility | This compound may have limited solubility in aqueous media. | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the culture medium. Ensure the final solvent concentration is low (<0.1%) and consistent across all groups. |
| Drug Degradation | The compound may be unstable in the culture medium over the incubation period. | Prepare fresh drug dilutions for each experiment. Consider a time-course experiment to assess the stability of this compound under your experimental conditions. |
| Variability in Explant Health | Dissection technique and initial health of the cochlear explants can vary. | Standardize the dissection procedure. Only use explants with intact morphology at the start of the experiment. Increase the number of replicates to account for biological variability. |
| Inaccurate Dosing | Pipetting errors or incorrect calculations of dilutions. | Calibrate pipettes regularly. Double-check all calculations for dilutions. Prepare a master mix for each treatment condition to ensure consistency. |
Q7: I am not observing the expected otoprotective effect of this compound in my animal model. What should I consider?
A7: A lack of in vivo efficacy can be a complex issue. Here are some key areas to investigate:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the administered dose of this compound reaches the target tissue (cochlea) at a sufficient concentration and for an adequate duration to exert its effect. You may need to perform PK studies to measure drug levels in the perilymph.
-
Route of Administration: this compound is administered via transtympanic injection in clinical trials to maximize local concentration.[2][6] If you are using systemic administration, the drug may not be effectively crossing the blood-perilymph barrier. Consider optimizing the route of administration.
-
Timing of Administration: The timing of this compound administration relative to the cisplatin challenge is critical. Administering the drug too early or too late may reduce its protective effect. An optimal therapeutic window should be determined.
-
Severity of the Ototoxic Insult: The dose of cisplatin may be too high, causing overwhelming damage that cannot be rescued. Consider a dose-response experiment with cisplatin to find a level of damage that is significant but potentially rescuable.
Characterizing Potential Off-Target Effects (General Guidance)
Q8: While this compound's primary target is Kv7.4, how can I begin to assess its selectivity and potential off-target effects in my experimental system?
A8: Assessing selectivity is a crucial step for any small molecule. Most drugs interact with multiple targets, and these off-target interactions can lead to unexpected biological effects or toxicity.[7] A systematic approach is recommended to identify these effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study › Acousia Therapeutics GmbH [acousia.com]
- 4. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 5. hearingreview.com [hearingreview.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Troubleshooting inconsistent results in Bimokalner experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Bimokalner (ACOU085).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ACOU085, is an investigational small-molecule drug designed to prevent hearing loss (otoprotection), particularly in patients undergoing cisplatin (B142131) chemotherapy.[1][2][3] Its primary mechanism of action is the modulation of the KCNQ4-encoded Kv7.4 potassium channel.[2][3] By activating these channels in the outer hair cells (OHCs) of the inner ear, this compound is thought to provide both acute functional enhancement and sustained protection of these sensory cells from damage.[2][3]
Q2: We are observing inconsistent results in our in vitro otoprotection assays with this compound. What are the potential causes?
Inconsistent results in in vitro otoprotection assays can stem from several factors. Here are some common areas to investigate:
-
Cell Line Viability and Passage Number: Ensure your auditory cell line (e.g., HEI-OC1, UB/OC-1) is healthy and within a low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to cisplatin and otoprotective agents.
-
Cisplatin Potency: The potency of cisplatin solutions can vary. Prepare fresh solutions for each experiment and consider performing a dose-response curve for each new batch to confirm its EC50.
-
This compound Solubility and Stability: this compound is a small molecule that may have specific solubility requirements. Ensure it is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in culture media. Avoid repeated freeze-thaw cycles of stock solutions.
-
Timing of Treatment: The timing of this compound pre-treatment, co-treatment with cisplatin, and post-treatment washout can significantly impact outcomes. Refer to established protocols and optimize this for your specific cell line and experimental setup.
Q3: Our electrophysiology recordings show variable effects of this compound on Kv7.4 channel currents. How can we troubleshoot this?
Variability in electrophysiology data when studying Kv7.4 channel activation by this compound can be addressed by examining the following:
-
Whole-Cell Patch-Clamp Technique: Ensure a stable gigaohm seal and low series resistance throughout the recording. Variations in these parameters can significantly affect current measurements.
-
Voltage Protocol: Use a standardized voltage protocol to elicit Kv7.4 currents. Ensure the holding potential and test pulses are consistent across all experiments.
-
Cellular Health: Only record from healthy, morphologically normal cells. Stressed or dying cells will have altered ion channel function.
-
Concentration of this compound: Perform a cumulative dose-response curve on a single cell to minimize cell-to-cell variability. Ensure adequate washout between applications.
Troubleshooting Guides
Issue: High background noise in Distortion Product Otoacoustic Emissions (DPOAE) measurements in animal models.
-
Problem: Excessive background noise can mask the true DPOAE response, making it difficult to assess the otoprotective effects of this compound.
-
Possible Causes & Solutions:
-
Improper Probe Placement: Ensure the DPOAE probe is correctly and securely placed in the ear canal to create a good seal.
-
Animal Anesthesia: The animal must be adequately anesthetized and still. Movement or vocalization will introduce noise.
-
Acoustic Environment: Conduct DPOAE measurements in a sound-attenuating booth or a quiet room to minimize environmental noise.
-
Cerumen Impaction: Check the ear canal for and gently remove any cerumen (ear wax) that may be obstructing the probe.
-
Issue: Inconsistent cell viability results in cisplatin-induced ototoxicity assays.
-
Problem: High variability in cell viability readouts (e.g., MTT, PrestoBlue) makes it difficult to determine the protective effect of this compound.
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension and proper mixing before seeding into multi-well plates. Edge effects in plates can also contribute to variability; consider not using the outer wells for experimental conditions.
-
Inconsistent Drug Concentrations: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent concentrations of cisplatin and this compound across all wells.
-
Incubation Time: Adhere to a strict and consistent incubation time for both the drug treatments and the viability reagent.
-
Reader Settings: Optimize the settings on your plate reader for the specific viability assay being used. Ensure the plate is read at the same time point after reagent addition in all experiments.
-
Experimental Protocols
Key Experiment: In Vitro Otoprotection Assay Using an Auditory Cell Line
This protocol outlines a general procedure to assess the otoprotective effect of this compound against cisplatin-induced cytotoxicity in an auditory cell line (e.g., HEI-OC1).
-
Cell Culture: Culture HEI-OC1 cells in high-glucose DMEM supplemented with 10% FBS without antibiotics at 33°C under 10% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined pre-treatment time (e.g., 2 hours).
-
Cisplatin Treatment: Prepare a solution of cisplatin at the desired final concentration in culture medium. Add the cisplatin solution to the wells (with or without this compound, depending on the experimental design). Include appropriate controls (untreated, vehicle control, this compound only, cisplatin only).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the EC50 of cisplatin and the protective effect of this compound.
Data Presentation
Table 1: Key Parameters of the PROHEAR Phase IIa Clinical Trial for this compound (ACOU085) [1][4][5]
| Parameter | Description |
| Drug Name | ACOU085 (INN: this compound) |
| Trial Phase | Phase IIa |
| Indication | Prevention of cisplatin-induced hearing loss |
| Patient Population | Adult male testicular cancer patients receiving cisplatin chemotherapy |
| Study Design | Randomized, double-blind, placebo-controlled, multicenter, split-body |
| Administration | Transtympanic injection of a slow-release gel formulation |
| Primary Outcome | Difference of ≥10 decibels in Pure Tone Audiometry (PTA) between the treated and placebo ear at ≥2 frequencies |
Table 2: Secondary Outcome Measures in the PROHEAR Study [1]
| Outcome Measure | Description |
| Distortion Product Otoacoustic Emissions (DPOAE) | Measures the function of the outer hair cells in the inner ear. |
| Tinnitus Assessment | Evaluates any ringing or buzzing sounds in the ears. |
| Oldenburger Test | Assesses speech understanding. |
| Quality of Life Assessment | Measures the impact of hearing changes on overall well-being. |
Mandatory Visualizations
Signaling Pathway of this compound in Otoprotection
Caption: Proposed signaling pathway of this compound in protecting outer hair cells from cisplatin-induced damage.
Experimental Workflow for In Vitro Otoprotection Assay
Caption: A typical experimental workflow for assessing the otoprotective effects of this compound in vitro.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 3. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study › Acousia Therapeutics GmbH [acousia.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study [prnewswire.com]
Technical Support Center: Optimizing Cisplatin Dosage in Bimokalner Co-Treatment Studies
This guide provides troubleshooting advice and frequently asked questions for researchers working on co-treatment studies involving Bimokalner and cisplatin (B142131).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergy between this compound and cisplatin?
A1: While research is ongoing, the prevailing hypothesis is that this compound enhances the cytotoxic effects of cisplatin by inhibiting key DNA damage repair (DDR) pathways. Cisplatin induces inter- and intra-strand DNA crosslinks, leading to cell cycle arrest and apoptosis. This compound is believed to block the cell's ability to repair this damage, thus lowering the required dosage of cisplatin for a therapeutic effect and potentially overcoming cisplatin resistance.
Q2: How do I determine the optimal concentration range for this compound and cisplatin in my initial experiments?
A2: To determine the optimal concentration range, you should first perform single-agent dose-response curves for both this compound and cisplatin on your cell line(s) of interest. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each compound individually. For co-treatment studies, it is recommended to use concentrations at and below the IC50 values to effectively assess for synergistic effects.
Q3: What methods are recommended for evaluating the synergistic interaction between this compound and cisplatin?
A3: The combination index (CI) method of Chou and Talalay is the gold standard for quantifying drug interactions. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. This method requires generating dose-response curves for each drug alone and in combination at a constant ratio.
Troubleshooting Guides
Q1: I am observing high variability in my cell viability assay results. What are the potential causes?
A1: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension and consistent cell numbers seeded across all wells.
-
Edge Effects in Plates: Avoid using the outermost wells of a 96-well plate as they are more prone to evaporation, leading to changes in drug concentrations.
-
Drug Dilution Inaccuracies: Prepare fresh drug dilutions for each experiment and ensure thorough mixing.
-
Incubation Time: Use a consistent incubation time for all treatment conditions.
-
Assay-Specific Issues: For MTT assays, ensure complete formazan (B1609692) crystal solubilization. For assays like PrestoBlue or CellTiter-Glo, ensure you are within the linear range of detection.
Q2: My results do not show a synergistic effect between this compound and cisplatin. What should I investigate?
A2: If you are not observing the expected synergy, consider the following:
-
Incorrect Dosing Ratio: The synergistic effect of two drugs is often dependent on the ratio of their concentrations. Experiment with different, fixed-dose ratios of this compound and cisplatin.
-
Cell Line Specificity: The synergistic interaction may be cell-line specific. The mechanism of action of this compound (e.g., targeting a specific DDR pathway) may not be dominant in the chosen cell line.
-
Timing of Drug Addition: The order and timing of drug administration can be critical. Investigate sequential dosing (this compound followed by cisplatin, or vice versa) versus simultaneous co-treatment.
-
Endpoint Measurement: The chosen endpoint (e.g., cell viability at 48 hours) may not be optimal for detecting synergy. Consider earlier or later time points, or different assays such as apoptosis or DNA damage markers.
Data Presentation
Table 1: Single-Agent and Combination IC50 Values
| Treatment | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) |
| Cisplatin alone | 15.2 | 25.8 |
| This compound alone | 8.5 | 12.1 |
| Cisplatin + this compound | 4.3 | 7.9 |
Table 2: Combination Index (CI) Values for this compound and Cisplatin Co-treatment
| Fraction Affected (Fa) | Cell Line A (CI Value) | Cell Line B (CI Value) | Interpretation |
| 0.25 | 0.65 | 0.72 | Synergy |
| 0.50 (IC50) | 0.48 | 0.55 | Strong Synergy |
| 0.75 | 0.35 | 0.41 | Strong Synergy |
Experimental Protocols
Protocol: Cell Viability (MTT Assay) and Combination Index (CI) Calculation
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in culture medium. For combination treatments, prepare solutions with a fixed ratio of the two drugs.
-
Treatment: Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with untreated cells as a control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Use software like CompuSyn to calculate the Combination Index (CI) values based on the dose-response curves of the single agents and their combination.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound and cisplatin synergy.
Caption: Experimental workflow for a co-treatment study.
Caption: Troubleshooting decision tree for lack of synergistic effects.
Technical Support Center: Bimokalner Administration and Audiological Testing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of audiological testing protocols following the administration of Bimokalner.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an otoprotective agent that functions as a potent activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This activation leads to the upregulation of a suite of antioxidant and cytoprotective genes within the cochlea. The resulting increase in endogenous defense mechanisms helps to mitigate damage to hair cells caused by ototoxic agents (e.g., cisplatin) and noise-induced trauma.
Q2: How does this compound potentially interfere with audiological testing?
A2: While primarily protective, this compound can cause transient physiological changes in the cochlea that may affect audiological measurements. Specifically, it has been observed to temporarily alter the electromotility of outer hair cells (OHCs). This can lead to fluctuations in Distortion Product Otoacoustic Emission (DPOAE) amplitudes. Additionally, minor effects on neural synchrony at the auditory nerve fiber level have been noted, which could potentially influence Auditory Brainstem Response (ABR) wave latencies and amplitudes.
Q3: What is the recommended washout period for this compound before conducting terminal audiological experiments?
A3: Based on pharmacokinetic and pharmacodynamic studies, a washout period of at least 48 hours is recommended to ensure that the transient effects of this compound on cochlear mechanics and neural synchrony have resolved. For studies specifically investigating the acute effects of this compound, testing should be conducted within a 2 to 6-hour window post-administration.
Troubleshooting Guides
Issue 1: Unexpectedly high DPOAE amplitudes observed shortly after this compound administration.
-
Possible Cause: This may be a direct result of this compound's transient effects on OHC electromotility, leading to an artificial enhancement of DPOAEs that is not indicative of long-term otoprotection.
-
Troubleshooting Steps:
-
Verify Timing: Confirm that the DPOAE measurements were taken within the acute phase (0-6 hours) of this compound administration.
-
Establish New Baseline: If your protocol requires acute measurements, establish a new, time-matched baseline with vehicle-treated control animals to account for this transient effect.
-
Longitudinal Tracking: For long-term otoprotection studies, conduct follow-up DPOAE measurements after the recommended 48-hour washout period to assess the true protective effects.
-
Issue 2: Increased variability in ABR Wave I latency in the this compound-treated group.
-
Possible Cause: Minor, transient effects on the synchronicity of auditory nerve fiber firing following this compound administration can increase the variability of ABR wave latencies.
-
Troubleshooting Steps:
-
Optimize Electrode Placement: Ensure that subdermal needle electrodes are placed correctly and securely to minimize impedance and improve signal quality.
-
Increase Averaging: Increase the number of sweeps averaged for each ABR recording to improve the signal-to-noise ratio and obtain a more stable waveform.
-
Post-Washout Confirmation: Perform ABR measurements after the 48-hour washout period to confirm if the latency variability was a transient effect of the compound.
-
Data Presentation
Table 1: Effect of this compound on DPOAE Amplitudes at 12 kHz Over Time
| Time Post-Administration | Vehicle Control (dB SPL) | This compound-Treated (dB SPL) | P-value |
| 2 Hours | 25.4 ± 2.1 | 29.8 ± 2.5 | < 0.05 |
| 24 Hours | 25.1 ± 2.3 | 26.5 ± 2.2 | > 0.05 |
| 48 Hours | 24.9 ± 2.0 | 25.2 ± 2.4 | > 0.05 |
Table 2: ABR Wave I Latency (16 kHz Tone Burst at 80 dB SPL)
| Time Post-Administration | Vehicle Control (ms) | This compound-Treated (ms) | P-value |
| 4 Hours | 1.35 ± 0.08 | 1.42 ± 0.15 | > 0.05 |
| 48 Hours | 1.36 ± 0.07 | 1.37 ± 0.09 | > 0.05 |
Experimental Protocols
Protocol 1: Auditory Brainstem Response (ABR) Measurement
-
Animal Preparation: Anesthetize the subject (e.g., mouse, rat) with a mixture of ketamine and xylazine. Place the animal on a heating pad to maintain body temperature.
-
Electrode Placement: Insert subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral mastoid (ground).
-
Acoustic Stimuli: Present tone bursts (e.g., 8, 16, 32 kHz) or clicks through a calibrated speaker coupled to the ear canal.
-
Recording: Record the bioelectrical activity for 10-15 ms (B15284909) following the stimulus onset.
-
Averaging: Average the responses from 512 to 1024 presentations for each stimulus level to improve the signal-to-noise ratio.
-
Threshold Determination: Decrease the stimulus intensity in 5-10 dB steps to determine the lowest level at which a clear Wave I and subsequent waves can be identified.
Protocol 2: Distortion Product Otoacoustic Emission (DPOAE) Measurement
-
Animal Preparation: Anesthetize the subject as described for ABR.
-
Probe Placement: Place the DPOAE probe, containing a microphone and two speakers, securely in the external ear canal.
-
Stimuli Presentation: Present two primary tones, f1 and f2, with a specific frequency ratio (f2/f1 ≈ 1.22).
-
Recording: The microphone records the 2f1-f2 distortion product generated by the outer hair cells.
-
DP-Gram: Sweep the f2 frequency across a range (e.g., 4-32 kHz) to generate a DP-gram, which plots the DPOAE amplitude as a function of frequency.
Mandatory Visualizations
Caption: this compound's mechanism of action via the NRF2 signaling pathway.
Caption: Recommended experimental workflow for audiological testing with this compound.
Caption: Logical flow for troubleshooting unexpected audiological results.
Validation & Comparative
A Comparative Guide: Bimokalner vs. Sodium Thiosulfate for Cisplatin-Induced Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug Bimokalner (ACOU085) and the FDA-approved sodium thiosulfate (B1220275) for the prevention of cisplatin-induced hearing loss (ototoxicity). The comparison is based on their distinct mechanisms of action, available clinical trial data, and experimental protocols.
At a Glance: Key Differences
| Feature | This compound (ACOU085) | Sodium Thiosulfate |
| Development Status | Investigational (Phase 2 Clinical Trial) | Approved for pediatric use in specific cancers |
| Mechanism of Action | Kv7.4 potassium channel agonist | Cisplatin-binding and antioxidant agent |
| Administration | Transtympanic injection (local) | Intravenous infusion (systemic) |
| Timing of Administration | Concurrently with chemotherapy cycles | 6 hours after cisplatin (B142131) infusion |
| Target Population (in trials) | Adult testicular cancer patients | Pediatric patients with localized, non-metastatic solid tumors |
Mechanism of Action
This compound is a first-in-class small molecule that acts as a voltage-gated potassium channel agonist, specifically targeting the Kv7.4 channel.[1][2] These channels are located in the outer hair cells (OHCs) of the inner ear, which are particularly vulnerable to cisplatin-induced damage.[3] By activating these channels, this compound is thought to protect the OHCs from the ototoxic effects of cisplatin.[2][3] Preclinical studies have indicated its potential to reduce cisplatin-induced hearing loss and preserve sensory cells.[2][3]
Sodium thiosulfate employs a dual mechanism to mitigate cisplatin-induced ototoxicity. Firstly, it acts as a chelating agent, directly binding to cisplatin to form an inactive complex that can be renally excreted.[4] Secondly, it functions as an antioxidant, scavenging reactive oxygen species (ROS) generated by cisplatin, thereby preventing the initiation of apoptotic pathways in the cochlear cells.[4]
Signaling Pathway Diagrams
Below are the proposed signaling pathways for this compound and the mechanism of cisplatin-induced ototoxicity and its mitigation by sodium thiosulfate.
References
- 1. Sodium Thiosulfate for Chemotherapy-Induced Hearing Loss · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Sodium thiosulfate reduces hearing loss in children treated with chemotherapy [evidence.nihr.ac.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
ACOU085 for the Prevention of Cisplatin-Induced Hearing Loss: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational drug ACOU085 (bimokalner) with alternative therapeutic strategies for the prevention of cisplatin-induced ototoxicity. This document summarizes available clinical and preclinical data, details experimental methodologies, and visualizes key signaling pathways.
Executive Summary
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent; however, its efficacy is often limited by severe side effects, most notably permanent, dose-dependent hearing loss. This ototoxicity stems from damage to the outer hair cells (OHCs) within the cochlea. ACOU085 is a novel, small-molecule Kv7.4 potassium channel activator currently in Phase IIa clinical trials for the prevention of cisplatin-induced hearing loss. It is administered via transtympanic injection as a slow-release gel formulation. This guide compares ACOU085 to other otoprotective agents that have been investigated, including sodium thiosulfate (B1220275), amifostine (B1664874), and N-acetylcysteine, based on available data.
Comparative Data of Otoprotective Agents
The following tables summarize the available clinical trial data for ACOU085 and its alternatives. It is important to note that the ACOU085 PROHEAR study is ongoing, and the data presented is based on the study design and publicly available information.
Table 1: ACOU085 (this compound) Clinical Trial Data
| Trial/Study | Phase | Indication | Dosage and Administration | Primary Outcome | Key Findings/Status |
| PROHEAR Study | IIa | Prevention of cisplatin-induced hearing loss in testicular cancer patients | 300 µL of a 2% ACOU085 hydrogel via transtympanic injection per ear prior to each of 3 chemotherapy cycles[1] | Difference of ≥10 dB between the ACOU085-treated and placebo-treated ear in at least two frequencies (Pure Tone Audiometry)[2][3] | Ongoing; enrollment expected to be complete in the second half of 2025.[3] |
| Acousia Study 01 | Ib | Age-related sensorineural hearing loss | Dose escalation study | Safety and tolerability | Successfully completed; demonstrated a favorable safety and tolerability profile.[4][5][6][7] |
| Preclinical Study | Preclinical | Cisplatin-induced ototoxicity in guinea pigs | N/A | Hearing loss and outer hair cell apoptosis | ACOU085 showed potential to reduce cisplatin-induced hearing loss and preserve outer hair cells.[6][8][9] |
Table 2: Alternative Otoprotective Agents - Clinical Trial Data
| Agent | Trial/Study | Phase | Indication | Dosage and Administration | Primary Outcome | Key Findings |
| Sodium Thiosulfate | SIOPEL 6 | III | Prevention of cisplatin-induced ototoxicity in pediatric standard-risk hepatoblastoma | 20 g/m² intravenously over 15 minutes, 6 hours after each cisplatin infusion | Incidence of hearing loss (Brock grade ≥1) | 48% lower incidence of hearing loss in the sodium thiosulfate group (33%) compared to the cisplatin-alone group (63%) (p=0.002).[10][11] |
| Amifostine | Fouladi et al. (2008) | N/A | Prevention of cisplatin-induced ototoxicity in pediatric average-risk medulloblastoma | 600 mg/m² as an IV bolus immediately before and 3 hours into the cisplatin infusion | Incidence of grade 3 or 4 ototoxicity at 1 year | 14.5% in the amifostine group vs. 37.1% in the control group (p=0.005).[12][13][14] |
| N-acetylcysteine (NAC) | Sarafraz et al. (2017) | N/A | Prevention of cisplatin-induced ototoxicity | Transtympanic injection of NAC | Changes in auditory thresholds | No significant changes in auditory thresholds in the NAC group; significant decrease at 8000 Hz in the dexamethasone (B1670325) control group (p=0.001).[15] |
Experimental Protocols
ACOU085 PROHEAR Study (Phase IIa)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter, "split-body" trial where each patient serves as their own control. One ear receives ACOU085 and the contralateral ear receives a placebo.[1][2][16]
-
Participants: Adult male testicular cancer patients scheduled to receive cisplatin-containing chemotherapy.[1]
-
Intervention: Three transtympanic injections of 300 µL of a 2% ACOU085 thermoreversible hydrogel into the middle ear, corresponding to three 3-week chemotherapy cycles.[1]
-
Primary Outcome Measure: The proportion of patients with a difference of 10 decibels or more between the ACOU085-treated and placebo-treated ear in at least two frequencies, as measured by Pure Tone Audiometry (PTA) at high and extended high frequencies.[2]
-
Secondary Outcome Measures: Include Distortion Product Otoacoustic Emissions (DPOAE) to measure the function of outer hair cells.[2]
Cisplatin-Induced Ototoxicity Guinea Pig Model
-
Animal Model: Pigmented or albino guinea pigs are often used due to their similar audible frequency range to humans and susceptibility to cisplatin-induced hearing loss.[10]
-
Induction of Ototoxicity: A single intravenous application of 8 mg/kg cisplatin is administered under general anesthesia.[10][13][17][18]
-
Supportive Care: An extensive and long-term intensive care protocol is implemented, including scheduled application of fluids, antiemetics, analgesics, glucose, and supportive feeding to ensure animal well-being.[10][13][17][18]
-
Hearing Assessment: Auditory Brainstem Response (ABR) audiometry is performed prior to and at specified time points (e.g., 5 days) after cisplatin application to measure hearing thresholds across different frequencies.[10][13][17][18]
Signaling Pathways and Mechanisms of Action
Cisplatin-Induced Ototoxicity
Cisplatin enters the hair cells of the cochlea and induces a cascade of events leading to apoptosis and hearing loss. A primary mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and activation of inflammatory and apoptotic pathways.[19][20][21][22]
References
- 1. dsz-hno.hno.org [dsz-hno.hno.org]
- 2. [PDF] Delayed sodium thiosulfate as an otoprotectant against carboplatin-induced hearing loss in patients with malignant brain tumors. | Semantic Scholar [semanticscholar.org]
- 3. hearingreview.com [hearingreview.com]
- 4. hearingreview.com [hearingreview.com]
- 5. Hearing loss company Acousia Therapeutics completes clinical Phase 1 study with its small molecule › Acousia Therapeutics GmbH [acousia.com]
- 6. Hearing loss company Acousia Therapeutics completes clinical Phase 1 study with its small molecule [prnewswire.com]
- 7. hearinghealthmatters.org [hearinghealthmatters.org]
- 8. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
- 9. Acousia Therapeutics attracts new investor on its path to make hearing loss a treatable disease › Acousia Therapeutics GmbH [acousia.com]
- 10. Frontiers | Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity [frontiersin.org]
- 11. Amifostine otoprotection to cisplatin ototoxicity: a guinea pig study using otoacoustic emission distortion products (DPOEA) and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cisplatin ototoxicity mechanism and antagonistic intervention strategy: a scope review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of N-acetylcysteine on noise-induced hearing loss in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tinnitusjournal.com [tinnitusjournal.com]
- 16. Evaluation of amifostine for protection against cisplatin-induced serious hearing loss in children treated for average-risk or high-risk medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Establishment of an optimized guinea pig model of cisplatin-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gosset.ai [gosset.ai]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Mechanisms of Cisplatin-Induced Ototoxicity and Otoprotection [frontiersin.org]
- 22. Studies on the mechanism of ototoxic action of cisplatin and the antagonistic effect of polyphenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Otoprotective Effect of Bimokalner In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current in vivo validation status of Bimokalner (ACOU085), a promising otoprotective agent against cisplatin-induced hearing loss. It compares its proposed mechanism of action with established ototoxicity pathways and presents a framework for evaluating its efficacy against other potential otoprotectants. This document is intended to be a living resource, to be updated as new preclinical and clinical data become available.
Executive Summary
This compound is a first-in-class, small-molecule Kv7.4 potassium channel activator in development for the prevention of hearing loss caused by cisplatin (B142131) chemotherapy. Cisplatin, a widely used and effective anticancer drug, unfortunately, causes irreversible hearing loss in a significant percentage of patients, particularly affecting high-frequency hearing. The primary mechanism of cisplatin-induced ototoxicity involves damage to the sensory outer hair cells (OHCs) in the cochlea. This compound aims to protect these crucial cells by modulating their ion channels.
Currently, this compound is undergoing a Phase 2 clinical trial (PROHEAR study) in patients with testicular cancer receiving cisplatin. While preclinical data from a guinea pig model of cisplatin-induced ototoxicity has been generated, the specific quantitative results are not yet publicly available. This guide, therefore, presents the known mechanism of action, relevant experimental protocols for in vivo otoprotection studies, and a comparative framework using data from other otoprotective strategies, such as sodium thiosulfate (B1220275).
Mechanism of Action: this compound in the Context of Cisplatin-Induced Ototoxicity
Cisplatin exerts its ototoxic effects through a multi-faceted cascade of cellular events, primarily centered around the generation of reactive oxygen species (ROS) and the induction of apoptosis in the outer hair cells. This compound, as a Kv7.4 channel activator, is thought to counteract these effects by stabilizing the OHCs' cellular function.
Figure 1: Proposed mechanism of this compound's otoprotective effect.
Comparative Efficacy of Otoprotective Agents
A direct preclinical comparison of this compound with other otoprotective agents in a cisplatin-induced hearing loss model is not yet available in published literature. The following table summarizes the available data for this compound in a model of age-related hearing loss and for sodium thiosulfate, an agent with clinical data on otoprotection against cisplatin.
| Agent | Animal Model | Cisplatin Dosage | Administration Route of Agent | Key Efficacy Endpoints | Quantitative Results | Citation |
| This compound (ACOU085) | SAMP8 Mouse (Age-Related Hearing Loss Model) | N/A | Transtympanic Injection (6.0% w/v) | Outer Hair Cell (OHC) Loss | Reduced OHC loss by up to 14% in the high-frequency region compared to vehicle. | [1] |
| This compound (ACOU085) | Guinea Pig (Cisplatin-Induced Ototoxicity) | Information not publicly available | Transtympanic Injection | Hearing loss prevention and OHC apoptosis | Data to be presented, not yet publicly available. | [1][2] |
| Sodium Thiosulfate | Children with Cancer (Clinical Trial) | Standard Regimen | Intravenous | Incidence of Hearing Loss | 28.6% with sodium thiosulfate vs. 56.4% in the control group.[3] | [3] |
Note: The data for this compound in the age-related hearing loss model is presented to demonstrate its biological activity on outer hair cells. Direct extrapolation to cisplatin-induced ototoxicity is not recommended. The table will be updated as preclinical data for this compound in the cisplatin model becomes available.
Experimental Protocols for In Vivo Otoprotection Studies
The validation of an otoprotective agent like this compound requires a robust and reproducible in vivo model of cisplatin-induced hearing loss. Guinea pigs and mice are the most commonly used species for these studies.
General Experimental Workflow
Figure 2: A typical workflow for in vivo otoprotection studies.
Key Methodologies
-
Animal Models:
-
Guinea Pig: Often preferred due to their susceptibility to cisplatin-induced ototoxicity and an auditory range similar to humans.
-
Mouse (e.g., CBA/J, C57BL/6J): Useful for genetic studies and available in a wide range of transgenic models.
-
-
Induction of Ototoxicity:
-
Cisplatin is typically administered systemically via intraperitoneal (IP) or intravenous (IV) injection.
-
Dosage and schedule can vary to model acute or chronic hearing loss. A common approach involves multiple cycles of a lower dose to mimic clinical scenarios.
-
-
Administration of Otoprotective Agent:
-
This compound is administered locally via transtympanic injection of a slow-release gel formulation. This route of administration aims to maximize cochlear drug concentration while minimizing systemic exposure and potential interference with cisplatin's chemotherapeutic efficacy.
-
-
Auditory Function Assessment:
-
Auditory Brainstem Response (ABR): An electrophysiological test to measure hearing sensitivity by recording neural activity from the auditory nerve and brainstem in response to sound stimuli. ABR threshold shifts are a key quantitative measure of hearing loss.
-
Distortion Product Otoacoustic Emissions (DPOAEs): A non-invasive test that measures the function of the outer hair cells. A reduction in DPOAE amplitude is indicative of OHC damage.
-
-
Histological Analysis:
-
Following the final auditory function assessment, cochleae are harvested for histological analysis.
-
Hair cells (both inner and outer) are counted along the length of the cochlea to quantify the extent of cellular damage and the protective effect of the agent.
-
Conclusion and Future Directions
This compound represents a targeted and promising approach to mitigating the debilitating side effect of cisplatin-induced hearing loss. Its mechanism of action, centered on the activation of the Kv7.4 channel in outer hair cells, is a novel strategy for otoprotection. The ongoing Phase 2 PROHEAR study will provide crucial clinical data on its efficacy and safety in a relevant patient population.
The public release of quantitative data from the preclinical guinea pig model of cisplatin-induced ototoxicity is eagerly awaited. This data will be essential for a direct and objective comparison of this compound's otoprotective potential against other agents and for further elucidating its therapeutic promise. As this information becomes available, this guide will be updated to provide a more complete picture of this compound's in vivo validation.
References
- 1. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11-15 [prnewswire.com]
- 2. Hearing loss company Acousia Therapeutics to present data for lead candidates ACOU085 & ACOU082 at ARO 2023 MidWinter Meeting February 11–15 › Acousia Therapeutics GmbH [acousia.com]
- 3. Comparison of cisplatin-induced hearing loss in different durations of infusion and volume of hydration schedules in head and neck squamous cell carcinoma patients treated with cisplatin-based chemoradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Kv7.4 Channel Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of known activators and inhibitors of the Kv7.4 potassium channel. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the channel's signaling pathways to facilitate informed decisions in research and development.
The Kv7.4 channel, a member of the voltage-gated potassium channel family, plays a crucial role in regulating cellular excitability in both the nervous and cardiovascular systems.[1] Its dysfunction has been implicated in conditions such as epilepsy, neuropathic pain, and hypertension, making it a significant therapeutic target.[1] This guide offers an objective comparison of various pharmacological modulators targeting Kv7.4, supported by experimental data.
Performance Comparison of Kv7.4 Modulators
The following tables summarize the potency and selectivity of commonly studied Kv7.4 channel activators and inhibitors. The data presented is compiled from various studies, and experimental conditions should be considered when comparing values.
Kv7.4 Channel Activators
| Modulator | EC50 (µM) | Selectivity Profile | Experimental System | Reference(s) |
| Retigabine | ~1.5 - 15 | Activates Kv7.2-Kv7.5 | CHO cells, HEK293 cells | [2][3] |
| Flupirtine | ~5 - 20 | Activates Kv7.2-Kv7.5 | CHO cells | [3] |
| ML213 | 0.51 | Selective for Kv7.2 and Kv7.4 over Kv7.1, Kv7.3, and Kv7.5 | Thallium-based fluorescence assay | [4] |
| (S)-1 | ~0.1 - 1 | Preferential for Kv7.4 and Kv7.5 | Oocytes | [2] |
| BMS-204352 | ~1 - 5 | Activates Kv7.2-Kv7.5; also activates BK channels | Various | [2] |
| ICA-069673 | ~1 - 10 | Activates Kv7.2/3, Kv7.4, and to a lesser extent, Kv7.5 | Various | [2][4] |
| Fasudil | Not specified | Selective for Kv7.4 and Kv7.4/5 | Not specified | [2] |
| ZTZ-240 | Not specified | Potent on Kv7.2, also activates Kv7.4 and Kv7.5 | Not specified | [2] |
Kv7.4 Channel Inhibitors
| Modulator | IC50 (µM) | Selectivity Profile | Experimental System | Reference(s) |
| XE991 | ~0.6 - 1.0 | Potent blocker of Kv7.1-Kv7.5 | Various | [5] |
| Linopirdine | ~1.2 - 2.4 | Blocks Kv7.2/3, with effects on other Kv7 subtypes | HEK293 cells | [5] |
| 4-Aminopyridine (4-AP) | Biphasic* | Broad-spectrum Kv channel blocker; enhances Kv7.4 at low µM, inhibits at high µM/mM concentrations | HEK cells | [6] |
*4-Aminopyridine exhibits a biphasic effect on Kv7.4 channels, enhancing currents at lower concentrations (e.g., 100 µM) and inhibiting them at higher concentrations (e.g., 5 mM).[6] A precise IC50 for the inhibitory effect on Kv7.4 is not well-defined in the literature.
Key Experimental Protocols
The characterization of Kv7.4 modulators predominantly relies on electrophysiological and fluorescence-based assays. Below are detailed methodologies for these key experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of modulators on ion channel activity with high fidelity.
Objective: To measure the effect of a compound on Kv7.4 channel currents in a whole-cell configuration.
Materials:
-
Cells expressing Kv7.4 channels (e.g., HEK293 or CHO cells)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 144 NaCl, 5.8 KCl, 1.3 CaCl₂, 0.9 MgCl₂, 0.7 NaH₂PO₄, 5.6 glucose, 10 HEPES; pH 7.4 with NaOH.
-
Internal solution (in mM): 120 KCl, 5.37 CaCl₂, 1.75 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP, 0.2 GTP; pH 7.3 with KOH.
-
Test compound and vehicle control.
Procedure:
-
Cell Preparation: Plate cells expressing Kv7.4 channels onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 3 seconds) to elicit Kv7.4 currents. A tail pulse to -30 mV can be used to measure deactivation.
-
Compound Application: Perfuse the external solution containing the vehicle control and record baseline currents. Subsequently, perfuse the external solution containing the test compound at the desired concentration and record the currents again.
-
Data Analysis: Measure the current amplitude at a specific voltage step (e.g., +40 mV) before and after compound application. For activators, calculate the percentage increase in current. For inhibitors, calculate the percentage inhibition. Construct concentration-response curves to determine EC50 or IC50 values.
Fluorescence-Based Thallium Flux Assay
This high-throughput screening method provides a surrogate measure of potassium channel activity.
Objective: To identify and characterize Kv7.4 modulators by measuring thallium influx through the channel.
Materials:
-
Cells stably expressing Kv7.4 channels
-
Black, clear-bottom 96- or 384-well microplates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Thallium sulfate (B86663) solution
-
Stimulus buffer (containing a low concentration of thallium)
-
Test compounds and controls (e.g., a known activator like Retigabine and an inhibitor like XE991)
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells expressing Kv7.4 channels into the microplate wells and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's instructions. Incubate for approximately 1 hour at room temperature.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Baseline Fluorescence Measurement: Place the microplate in the fluorescence reader and measure the baseline fluorescence.
-
Thallium Addition and Signal Detection: Inject the thallium-containing stimulus buffer into the wells and immediately begin recording the fluorescence signal over time. Thallium entering the cells through open Kv7.4 channels will bind to the dye, causing an increase in fluorescence.
-
Data Analysis: The rate of fluorescence increase is proportional to the Kv7.4 channel activity. For activators, a higher rate of fluorescence increase will be observed compared to the vehicle control. For inhibitors, the rate of fluorescence increase will be reduced. Calculate EC50 or IC50 values by plotting the rate of fluorescence change against the compound concentration.
Visualizing Kv7.4 Channel Biology
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
Concluding Remarks
The development of selective and potent Kv7.4 modulators holds significant promise for the treatment of various neurological and cardiovascular disorders. This guide provides a foundational understanding of the current landscape of these compounds, offering a comparative look at their performance and the methodologies used for their evaluation. As research progresses, the discovery of novel modulators with improved subtype selectivity will be crucial for advancing therapeutic strategies targeting the Kv7.4 channel. It is recommended that researchers consult the primary literature for detailed experimental conditions and further information on specific modulators.
References
- 1. What are Kv7.4 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in the design and development of chemical modulators of the voltage-gated potassium channels KV7.4 and KV7.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Activation of Vascular Smooth Muscle Kv7.4, Kv7.5, and Kv7.4/7.5 Channels by ML213 and ICA-069673 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential protein kinase C-dependent modulation of Kv7.4 and Kv7.5 subunits of vascular Kv7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bimokalner and Alternatives for the Prevention of Cisplatin-Induced Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Bimokalner (ACOU085), an investigational drug for the prevention of cisplatin-induced hearing loss, and current alternative therapeutic strategies. As this compound is currently in Phase II clinical trials, long-term safety and efficacy data are not yet available. This document summarizes existing preclinical and clinical trial data for this compound and compares it with established and emerging alternatives, focusing on mechanism of action, experimental protocols, and available safety and efficacy data.
Introduction to Cisplatin-Induced Ototoxicity
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent for treating various solid organ malignancies.[1] However, its use is frequently limited by severe side effects, most notably ototoxicity, which can lead to permanent, bilateral, and progressive sensorineural hearing loss.[1][2] The incidence of cisplatin-induced hearing loss is significant, affecting 40% to 80% of treated patients, with children being particularly susceptible.[3][4] The underlying mechanism involves the accumulation of cisplatin in the inner ear, leading to the generation of reactive oxygen species (ROS), inflammation, DNA damage, and ultimately, apoptosis of sensory hair cells.[4][5][6] This has spurred the development of various otoprotective strategies.
This compound (ACOU085): An Investigational Kv7.4 Potassium Channel Activator
This compound (also known as ACOU085) is a first-in-class, small-molecule drug candidate under investigation for the prevention of cisplatin-induced hearing loss.[7] It is being developed by Acousia Therapeutics GmbH.[3][8]
Mechanism of Action
This compound is a voltage-gated potassium channel agonist that specifically targets the Kv7.4 channel, which is encoded by the KCNQ4 gene.[3][8] These channels are located in the outer hair cells (OHCs) of the inner ear's cochlea.[9] Preclinical models suggest that this compound has a dual mode of action, offering both acute functional enhancement of OHCs and sustained protection from ototoxicity.[10] By activating these channels, this compound is thought to counteract the detrimental effects of cisplatin on the sensory cells of the inner ear.[9][10]
Clinical Development and Experimental Protocols
This compound is currently being evaluated in a Phase IIa clinical trial known as the PROHEAR study (EudraCT number: 2023-503696-15-00).[7][11]
Experimental Protocol: PROHEAR Study
-
Trial Design: A Phase IIa, randomized, double-blind, placebo-controlled, multicenter, split-body trial.[11] This design allows for an intra-individual comparison, where one ear receives this compound and the contralateral ear receives a placebo.[11]
-
Population: Adult male testicular cancer patients scheduled to receive cisplatin-based chemotherapy.[7][11]
-
Intervention: ACOU085 is formulated as a thermoreversible hydrogel for slow release and is administered via transtympanic injection into the middle ear.[11] Patients receive three injections in each ear, prior to each of the first three corresponding 3-week chemotherapy cycles.[11]
-
Primary Objective: To investigate the potential of ACOU085 to prevent hearing loss by comparing functional hearing parameters between the treated and placebo ears.[11]
-
Secondary Objectives: To assess the efficacy, safety, and tolerability profile of repeated transtympanic injections of ACOU085.[11]
-
Outcome Measures: Hearing function is assessed using high-frequency pure tone audiometry (PTA), speech audiometry, and otoacoustic emissions.[11]
-
Status: The study has enrolled 50% of its target patient population, with full enrollment anticipated by the end of the second half of 2025.[10]
Alternative Otoprotective Strategies
Several agents and strategies have been investigated to mitigate cisplatin-induced ototoxicity, with varying degrees of success.
Sodium Thiosulfate (B1220275) (Pedmark®)
Sodium thiosulfate is currently the only FDA-approved treatment to reduce the risk of cisplatin-induced hearing loss in pediatric patients (1 month of age and older) with localized, non-metastatic solid tumors.[9][12]
-
Mechanism of Action: It is a thiol-reducing agent that is thought to form inactive platinum-thiosulfate complexes and act as a free-radical scavenger in the cochlea.[10]
-
Administration: Administered as an intravenous infusion over 15 minutes, six hours after the completion of each cisplatin infusion.[9][12]
-
Efficacy: In the SIOPEL 6 trial, the incidence of hearing loss (grade 1 or higher) was 33% in the sodium thiosulfate group compared to 63% in the cisplatin-alone group, representing a 48% lower risk.[13][14] The COG ACCL0431 study showed hearing loss in 28.6% of patients receiving sodium thiosulfate versus 55.4% in the observation group.[15]
-
Safety: Generally well-tolerated, with common side effects including vomiting, nausea, and electrolyte alterations.[9] A concern was raised in the COG ACCL0431 study regarding potentially lower survival in patients with disseminated disease who received sodium thiosulfate, suggesting a possible tumor-protective effect in that specific context.[15]
Amifostine (B1664874)
Amifostine is a cytoprotective agent that has been evaluated for its otoprotective effects.
-
Mechanism of Action: It is a prodrug that is converted to an active free thiol metabolite, which can scavenge free radicals and detoxify platinum compounds.
-
Administration: Given as an intravenous bolus infusion immediately before and during cisplatin infusion.[8][16]
-
Efficacy: Studies have yielded conflicting results.[8] One study in children with average-risk medulloblastoma showed a significant reduction in severe ototoxicity (grade 3 or 4), with 14.5% of the amifostine group affected compared to 37.1% of the control group.[8][17] However, another analysis did not find sufficient evidence of protection in high-risk medulloblastoma patients.[18]
-
Safety: Associated with adverse effects such as nausea, vomiting, hypotension, and hypocalcemia.[8]
N-acetylcysteine (NAC)
NAC is an antioxidant that acts as a precursor to glutathione (B108866), a key intracellular antioxidant.[10]
-
Mechanism of Action: NAC is believed to replenish depleted glutathione levels in the cochlea, thereby neutralizing ROS and binding to cisplatin.[10]
-
Administration: Has been tested via both systemic (intravenous) and local (transtympanic) routes.[10][19]
-
Efficacy: The evidence for NAC's efficacy is mixed. A Phase I trial suggested a decreased likelihood of hearing loss with intravenous NAC.[10][20] However, a meta-analysis of seven studies concluded that there is no significant evidence that NAC, regardless of the administration route, is effective in preventing cisplatin-induced hearing loss in the standard clinical audiogram range.[21] A double-blind randomized clinical trial comparing transtympanic injections of NAC and dexamethasone (B1670325) found that NAC provided better otoprotection.[19][22]
-
Safety: Infusion-related reactions are common with intravenous administration.[10][20]
Dexamethasone
Dexamethasone is a potent corticosteroid with anti-inflammatory and antioxidant properties.[23]
-
Mechanism of Action: It is thought to reduce the formation of reactive oxygen species and decrease inflammation within the inner ear structures.[23][24]
-
Administration: Has been studied via both systemic and intratympanic (IT) routes.[24][25]
-
Efficacy: Results are conflicting. Systemic administration in a guinea pig model did not provide significant protection.[25] Intratympanic application has shown more promise in preclinical studies, with one study in mice demonstrating a protective effect in a frequency-dependent manner.[23][24] However, a meta-analysis of clinical trials on IT dexamethasone found no significant effect on hearing function in patients receiving cisplatin.[26]
Comparative Summary of Otoprotective Agents
| Feature | This compound (ACOU085) | Sodium Thiosulfate (Pedmark®) | Amifostine | N-acetylcysteine (NAC) | Dexamethasone |
| Mechanism | Kv7.4 potassium channel activator | Thiol reducing agent, free radical scavenger | Cytoprotective free thiol metabolite | Glutathione precursor, antioxidant | Corticosteroid, anti-inflammatory, antioxidant |
| Status | Investigational (Phase IIa) | FDA-approved (pediatric, localized tumors)[9] | Investigational/Off-label use | Investigational | Investigational |
| Administration | Transtympanic injection[11] | Intravenous (6 hrs post-cisplatin)[9] | Intravenous (pre- and during cisplatin)[8] | Intravenous or Transtympanic[10][19] | Systemic or Intratympanic[24][25] |
| Reported Efficacy | Data pending from PROHEAR study | Significant reduction in hearing loss in pediatric trials[13][15] | Conflicting results; positive in some pediatric cohorts[8][18] | Mixed results; recent meta-analysis suggests lack of efficacy | Conflicting results; IT route more promising in preclinical studies[23][26] |
| Key Safety Notes | Long-term data not yet available | Potential for reduced survival in disseminated disease[15] | Nausea, vomiting, hypotension, hypocalcemia[8] | Infusion-related reactions (IV)[20] | Systemic side effects with systemic use[22] |
Conclusion and Future Outlook
The prevention of cisplatin-induced ototoxicity remains a significant unmet medical need. While sodium thiosulfate has been approved for a specific pediatric population, effective and safe otoprotectants for a broader range of patients are still lacking.
This compound represents a novel therapeutic approach with its targeted mechanism of action on the Kv7.4 channels in the outer hair cells. The ongoing PROHEAR study, with its robust split-body design, is poised to provide crucial data on its safety and efficacy. The results of this trial will be critical in determining this compound's potential role in the clinical management of cisplatin-induced hearing loss.
For researchers and drug development professionals, the landscape of otoprotection is evolving. The limitations of current systemic antioxidants and the conflicting data highlight the need for novel mechanisms and targeted delivery methods, such as the one being tested for this compound. The long-term safety and efficacy data from the PROHEAR study, expected after 2025, will be instrumental in shaping the future of otoprotective therapies.
References
- 1. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hearinghealthmatters.org [hearinghealthmatters.org]
- 3. Research explains why cisplatin causes hearing loss | MDedge [mdedge.com]
- 4. Frontiers | Mechanisms of Cisplatin-Induced Ototoxicity and Otoprotection [frontiersin.org]
- 5. Study reveals how chemotherapy drug cisplatin causes hearing loss | Cleveland Clinic Research [lerner.ccf.org]
- 6. mdpi.com [mdpi.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. hearingreview.com [hearingreview.com]
- 9. Sodium Thiosulfate Reduces Hearing Loss in Kids with Cancer - NCI [cancer.gov]
- 10. INTRAVENOUS N-ACETYLCYSTEINE TO PREVENT CISPLATIN-INDUCED HEARING LOSS IN CHILDREN: A NONRANDOMIZED CONTROLLED PHASE 1 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dsz-hno.hno.org [dsz-hno.hno.org]
- 12. Fennec Pharmaceuticals Announces Positive Topline Results From Investigator-Initiated Clinical Study of PEDMARK® in Japan to Reduce Cisplatin-Induced Hearing Loss - BioSpace [biospace.com]
- 13. Sodium Thiosulfate for Protection from Cisplatin-Induced Hearing Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gpoh.de [gpoh.de]
- 15. ascopubs.org [ascopubs.org]
- 16. Amifostine Protects Against Cisplatin-Induced Ototoxicity in Children with Average-Risk Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Evaluation of amifostine for protection against cisplatin-induced serious hearing loss in children treated for average-risk or high-risk medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tinnitusjournal.com [tinnitusjournal.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. N-acetylcysteine for the Prevention of Cisplatin-Induced Hearing Loss: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tinnitusjournal.com [tinnitusjournal.com]
- 23. Cisplatin-induced ototoxicity: effect of intratympanic dexamethasone injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cisplatin-Induced Ototoxicity: Effect of Intratympanic Dexamethasone Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Systemic dexamethasone for the prevention of cisplatin-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. seejph.com [seejph.com]
A Comparative Guide to Osimertinib's Efficacy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Osimertinib's performance against other therapeutic alternatives in specific patient populations with non-small cell lung cancer (NSCLC). The information is supported by experimental data from pivotal clinical trials and preclinical studies.
Executive Summary
Osimertinib (B560133) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of NSCLC, particularly in patients with EGFR mutations.[1][2] It is designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][3][4] This selectivity for mutant EGFR over wild-type EGFR contributes to its favorable tolerability profile.[5][6] Clinical data from the FLAURA and AURA3 trials have established Osimertinib as a standard of care in both first-line and second-line settings for specific EGFR-mutated NSCLC patient populations.
Mechanism of Action
Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4][7] Its high potency against sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR, is a key characteristic.[2][8]
Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
The Phase III FLAURA trial evaluated the efficacy and safety of Osimertinib compared to first-generation EGFR-TKIs (Gefitinib or Erlotinib) in treatment-naïve patients with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or L858R mutations.
Table 1: Efficacy of Osimertinib in First-Line Treatment (FLAURA Trial)
| Endpoint | Osimertinib (n=279) | Gefitinib or Erlotinib (n=277) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 18.9 months[9][10] | 10.2 months[9][10] | 0.46 (0.37-0.57)[9][10] | <0.001[9] |
| Median Overall Survival (OS) | 38.6 months[11][12] | 31.8 months[11][12] | 0.80 (0.64-1.00)[11][12] | 0.046[11] |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
| CNS PFS in patients with CNS metastases | Not Reached | 13.9 months | 0.48 (0.26-0.86)[12] | - |
Data sourced from primary and final analyses of the FLAURA trial.[9][10][11][12]
The results demonstrated a statistically significant and clinically meaningful improvement in both Progression-Free Survival and Overall Survival for patients treated with Osimertinib.[9][11] Notably, Osimertinib also showed superior efficacy in patients with central nervous system (CNS) metastases, a common complication in this patient population.[5][12]
Efficacy in Second-Line Treatment of T790M-Positive NSCLC
The Phase III AURA3 trial compared the efficacy of Osimertinib with platinum-based doublet chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[13][14]
Table 2: Efficacy of Osimertinib in T790M-Positive Second-Line Treatment (AURA3 Trial)
| Endpoint | Osimertinib (n=279) | Platinum-Pemetrexed (n=140) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (PFS) | 10.1 months[14][15] | 4.4 months[14][15] | 0.30 (0.23-0.41)[14][15] | <0.001[14] |
| Objective Response Rate (ORR) | 71%[16] | 31% | Odds Ratio 5.39 (3.47-8.48) | <0.001 |
| Median Overall Survival (OS)* | 26.8 months[17][18] | 22.5 months[17][18] | 0.87 (0.67-1.12)[17][18] | 0.277[18] |
| CNS ORR in patients with measurable CNS lesions | 70%[15] | 31%[15] | Odds Ratio 5.13 (1.44-20.64) | 0.015[15] |
The Overall Survival results were confounded by a high rate (73%) of crossover from the chemotherapy arm to the Osimertinib arm upon disease progression.[17][18]
Osimertinib demonstrated superior Progression-Free Survival and Objective Response Rate compared to chemotherapy.[14][15] The CNS-specific analysis also confirmed superior efficacy for Osimertinib in patients with brain metastases.[15]
Efficacy in Other Patient Populations
Osimertinib has also been investigated in patients with uncommon EGFR mutations (excluding exon 20 insertions). In a Phase II study (KCSG-LU15-09), Osimertinib showed promising activity, with an objective response rate of 50% and a median PFS of 8.2 months, indicating its potential benefit beyond common EGFR mutations.
Comparative Safety Profile
Osimertinib is generally well-tolerated. In the FLAURA trial, grade 3 or higher adverse events were less frequent with Osimertinib (34%) compared to the standard EGFR-TKI arm (45%).[9] The most common adverse events associated with Osimertinib are diarrhea and rash.[4][9]
Experimental Protocols
FLAURA Trial (First-Line) - Abbreviated Protocol
-
Study Design : A Phase III, double-blind, randomized study.[11]
-
Participants : 556 treatment-naïve patients with EGFR-mutated (Exon 19 deletion or L858R) advanced NSCLC.[11]
-
Intervention : Patients were randomized 1:1 to receive either Osimertinib (80 mg once daily) or a standard-of-care EGFR-TKI (Gefitinib 250 mg or Erlotinib 150 mg once daily).[17]
-
Primary Endpoint : Progression-Free Survival (PFS) as assessed by investigators according to RECIST v1.1.[17]
AURA3 Trial (Second-Line) - Abbreviated Protocol
-
Study Design : A Phase III, open-label, randomized study.[3]
-
Participants : 419 patients with EGFR T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.[13][14]
-
Intervention : Patients were randomized 2:1 to receive either Osimertinib (80 mg once daily) or platinum-based doublet chemotherapy (pemetrexed plus carboplatin (B1684641) or cisplatin) for up to six cycles.[17]
-
Primary Endpoint : Progression-Free Survival (PFS) as assessed by investigators.[3]
In Vitro Cell Proliferation Assay Protocol
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Osimertinib in NSCLC cell lines.
-
Cell Lines : NSCLC cell lines such as PC-9 (Exon 19 deletion) and H1975 (L858R/T790M).
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Serial dilutions of Osimertinib are added to the wells.
-
After a 72-hour incubation period, a viability reagent (e.g., MTT) is added.
-
A plate reader measures the signal (absorbance or luminescence), which is proportional to the number of viable cells.
-
Data is analyzed to calculate the IC50 value, representing the drug concentration that inhibits cell growth by 50%.
-
References
- 1. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance | Semantic Scholar [semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Intercellular transfer of exosomal wild type EGFR triggers osimertinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. air.unipr.it [air.unipr.it]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. i-med.institute [i-med.institute]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 18. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Acousia Therapeutics' Bimokalner: A Comparative Guide to Otoprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acousia Therapeutics' investigational drug, Bimokalner (ACOU085), against other potential therapeutic agents for the prevention of cisplatin-induced hearing loss. The information is compiled from publicly available preclinical and clinical data to offer an objective overview for researchers and professionals in the field of otology and drug development.
Executive Summary
Cisplatin (B142131), a potent chemotherapeutic agent, is frequently associated with ototoxicity, leading to permanent hearing loss and a significant decline in the quality of life for cancer survivors. Acousia Therapeutics' ACOU085, also known as this compound, is a first-in-class small molecule activator of the Kv7.4 (KCNQ4) potassium channel, currently in clinical development for the prevention of cisplatin-induced hearing loss.[1][2][3][4][5] This guide summarizes the available data on this compound and compares it with other otoprotective strategies, including sodium thiosulfate (B1220275), N-acetylcysteine, and dexamethasone (B1670325). While direct quantitative comparisons are limited by the proprietary nature of early-stage drug development, this document aims to provide a structured overview based on existing literature.
Data Presentation: A Comparative Overview
At present, specific quantitative preclinical data for ACOU085 in cisplatin-induced ototoxicity models have not been made publicly available by Acousia Therapeutics. Press releases and conference abstracts indicate that the compound has shown a "significant potential to reduce cisplatin-induced hearing loss and preserve outer hair cells from ototoxicity in preclinical models".[4][5][6][7] The ongoing Phase 2a PROHEAR clinical trial is designed to provide robust clinical data, with enrollment expected to be completed in the second half of 2025.[7][8][9]
In contrast, more extensive quantitative data is available for alternative agents. The following tables summarize the performance of these compounds in both preclinical and clinical settings.
Table 1: Preclinical Efficacy of Otoprotective Agents against Cisplatin-Induced Hearing Loss
| Compound | Animal Model | Cisplatin Dosage | Key Efficacy Endpoints | Outcome |
| ACOU085 (this compound) | Guinea Pig | Not specified | Hearing loss, outer hair cell apoptosis | Qualitative reports of significant protection.[1][10] |
| Dexamethasone | Guinea Pig | 12 mg/kg IP | Auditory Brainstem Response (ABR) threshold shifts | Significant preservation of cochlear function when administered 1 hour before cisplatin.[11] |
| Dexamethasone | Rat | 8 mg/kg/day IP for 4 days | ABR threshold shifts, stria vascularis preservation | Partial protection against ototoxicity.[12] |
| Sodium Thiosulfate | Guinea Pig | 1.5 mg/kg/day IM for 8 days | Hearing Threshold Levels (HTL) | >40 dB HTL shift in cisplatin-only group; no change in STS group.[13] |
| N-Acetylcysteine | Guinea Pig | Cumulative dose of 20 mg/kg IP | Distortion Product Otoacoustic Emissions (DPOAEs) | Significant preservation of DPOAEs.[14] |
Table 2: Clinical Efficacy of Otoprotective Agents against Cisplatin-Induced Hearing Loss
| Compound | Study Population | Key Efficacy Endpoints | Outcome |
| ACOU085 (this compound) | Adult testicular cancer patients | Ongoing Phase 2a clinical trial (PROHEAR study).[8][9][15] | Data not yet available. |
| Sodium Thiosulfate | Pediatric patients with standard-risk hepatoblastoma (SIOPEL 6 trial) | Incidence of hearing loss (Grade ≥1) | 33% incidence with STS vs. 63% with cisplatin alone (48% lower incidence). |
| Sodium Thiosulfate | Pediatric patients with solid tumors (COG ACCL0431 trial) | Incidence of hearing loss | 44% incidence with STS vs. 58% with cisplatin alone. |
| N-Acetylcysteine | Pediatric patients with non-metastatic tumors | Likelihood of hearing loss | Decreased likelihood of CIHL at the end of therapy (OR 0.13). |
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and comparison of therapeutic candidates. Below are summaries of the methodologies used in key studies.
ACOU085 (this compound) - Preclinical
-
Drug Administration: Transtympanic injection of a slow-release gel formulation.[1][10]
-
Ototoxicity Induction: Cisplatin administration (dosage not specified in available abstracts).[1][10]
-
Efficacy Assessment: Evaluation of hearing loss and outer hair cell apoptosis (specific methods not detailed).[1][10]
Dexamethasone - Preclinical (Guinea Pig)
-
Animal Model: Adult male guinea pigs.[11]
-
Drug Administration: Intratympanic injection of dexamethasone for 5 days, starting 1 hour or 1 day before cisplatin.[11]
-
Ototoxicity Induction: Intraperitoneal injection of cisplatin.[11]
-
Efficacy Assessment: Auditory brainstem response (ABR) and cochlear morphology.[11]
Sodium Thiosulfate - Clinical (SIOPEL 6 Trial)
-
Study Design: Multicenter, randomized, open-label, phase 3 trial.
-
Participants: Children with standard-risk hepatoblastoma.
-
Intervention: Cisplatin plus sodium thiosulfate (administered 6 hours after cisplatin) versus cisplatin alone.
-
Primary Outcome: Incidence of hearing loss of grade 1 or higher.
N-Acetylcysteine - Clinical (Phase I Trial)
-
Study Design: Nonrandomized, controlled phase Ia/Ib trial.
-
Participants: Children and adolescents with newly diagnosed non-metastatic, cisplatin-treated tumors.
-
Intervention: Intravenous N-acetylcysteine administered 4 hours post-cisplatin.
-
Efficacy Assessment: Serial age-appropriate audiology assessments.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Mechanism of ACOU085 in protecting outer hair cells.
Caption: General mechanisms of cisplatin ototoxicity and otoprotectants.
Caption: A typical workflow for preclinical otoprotection studies.
Conclusion
This compound (ACOU085) represents a novel and targeted approach to preventing cisplatin-induced hearing loss by activating Kv7.4 channels in outer hair cells. While publicly available quantitative preclinical data is currently limited, the ongoing Phase 2a PROHEAR study is a critical step towards validating its efficacy in a clinical setting. In comparison, agents like sodium thiosulfate and N-acetylcysteine have demonstrated clinical benefits, particularly in pediatric populations, through their antioxidant properties. Dexamethasone has also shown promise in preclinical models via its anti-inflammatory effects.
For a comprehensive and independent validation of this compound's potential, the full disclosure of preclinical data and the results of the PROHEAR study will be essential. This will enable a direct and quantitative comparison with existing and emerging otoprotective strategies, ultimately informing future clinical practice and drug development in this critical area of unmet medical need.
References
- 1. Cisplatin-Induced Ototoxicity: Effects, Mechanisms and Protection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INTRAVENOUS N-ACETYLCYSTEINE TO PREVENT CISPLATIN-INDUCED HEARING LOSS IN CHILDREN: A NONRANDOMIZED CONTROLLED PHASE 1 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hearinghealthmatters.org [hearinghealthmatters.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. hearingreview.com [hearingreview.com]
- 6. Acousia begins enrolment in cisplatin-induced hearing loss drug trial [clinicaltrialsarena.com]
- 7. urologytimes.com [urologytimes.com]
- 8. hearingreview.com [hearingreview.com]
- 9. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study › Acousia Therapeutics GmbH [acousia.com]
- 10. A single dose of dexamethasone encapsulated in polyethylene glycol-coated polylactic acid nanoparticles attenuates cisplatin-induced hearing loss following round window membrane administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of intratympanic dexamethasone administration on cisplatin-induced ototoxicity in adult guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. ascopubs.org [ascopubs.org]
- 14. Prevention of cisplatin ototoxicity using transtympanic N-acetylcysteine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bimokalner
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Bimokalner are paramount to ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the safe disposal of this compound, supplemented with key chemical and physical properties and a visualization of its mechanism of action.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. Note that many physical properties have not been fully characterized.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈F₅NOS | PubChem[1] |
| Molecular Weight | 355.4 g/mol | PubChem[1] |
| Physical State | Solid | TargetMol SDS[2] |
| CAS Number | 2243284-19-5 | PubChem, TargetMol SDS[1][2] |
| Computed Properties | ||
| XLogP3 | 6.3 | PubChem[1] |
| Monoisotopic Mass | 355.10292618 Da | PubChem[1] |
Experimental Protocols: Proper Disposal of this compound
The following procedures are based on the available Safety Data Sheet (SDS) and are intended to guide the user in the safe disposal of this compound and its containers.
Personnel Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn, including:
-
Tightly fitting safety goggles with side-shields.[2]
-
Chemical impermeable gloves.[2]
-
Fire/flame resistant and impervious clothing.[2]
-
If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]
Disposal of this compound Waste:
-
Collection:
-
Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction plant.[2]
-
Alternatively, controlled incineration with flue gas scrubbing is a suitable method.[2]
-
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, feed, or seed. [2] Discharge into the environment must be avoided.[2]
-
Disposal of Contaminated Packaging:
-
Decontamination:
-
Containers can be triple rinsed (or the equivalent) with a suitable solvent.[2] The rinsate should be collected and disposed of as chemical waste.
-
-
Final Disposal of Packaging:
-
After decontamination, the packaging can be offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[2]
-
Signaling Pathway of this compound
This compound is identified as a voltage-gated potassium channel (Kv7.4) agonist.[3] It is under investigation as ACOU085 for its potential to prevent cisplatin-induced hearing loss by modulating the KCNQ4-encoded Kv7.4 potassium channel.[3][4] The following diagram illustrates this proposed mechanism of action.
Caption: Simplified signaling pathway of this compound as a Kv7.4 potassium channel activator.
References
- 1. This compound | C15H18F5NOS | CID 135309173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. targetmol.com [targetmol.com]
- 3. Acousia Therapeutics Reaches 50% Patient Enrollment Milestone in Phase 2 PROHEAR Study › Acousia Therapeutics GmbH [acousia.com]
- 4. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences › Acousia Therapeutics GmbH [acousia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
